EC0489
説明
an antineoplastic agent; structure in first source
特性
分子式 |
C111H156N22O43S2 |
|---|---|
分子量 |
2550.7 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C111H156N22O43S2/c1-6-107(172)39-52-40-110(104(170)175-5,89-57(29-33-132(46-52)51-107)56-11-8-9-12-60(56)120-89)59-37-58-68(38-75(59)174-4)131(3)101-109(58)31-34-133-32-10-30-108(7-2,100(109)133)102(168)111(101,173)103(169)129-130-106(171)176-35-36-177-178-50-67(99(166)167)126-96(162)63(19-25-78(145)116-45-71(139)85(153)88(156)74(142)49-136)122-95(161)65(22-28-81(149)150)124-93(159)62(18-24-77(144)115-44-70(138)84(152)87(155)73(141)48-135)121-94(160)64(21-27-80(147)148)123-92(158)61(17-23-76(143)114-43-69(137)83(151)86(154)72(140)47-134)119-79(146)26-20-66(98(164)165)125-91(157)53-13-15-54(16-14-53)113-41-55-42-117-90-82(118-55)97(163)128-105(112)127-90/h8-16,30,37-38,42,52,61-67,69-74,83-88,100-102,113,120,134-142,151-156,168,172-173H,6-7,17-29,31-36,39-41,43-51H2,1-5H3,(H,114,143)(H,115,144)(H,116,145)(H,119,146)(H,121,160)(H,122,161)(H,123,158)(H,124,159)(H,125,157)(H,126,162)(H,129,169)(H,130,171)(H,147,148)(H,149,150)(H,164,165)(H,166,167)(H3,112,117,127,128,163)/t52-,61-,62-,63-,64-,65-,66-,67-,69-,70-,71-,72+,73+,74+,83+,84+,85+,86+,87+,88+,100-,101+,102+,107-,108+,109+,110-,111-/m0/s1 |
InChIキー |
PHCAWPRQWLBYTH-HCDHKMFTSA-N |
異性体SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
正規SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
同義語 |
EC 0489 EC-0489 EC0489 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of EC0489 (Vintafolide) in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EC0489, also known as vintafolide, is a folate-drug conjugate that represented a targeted therapeutic approach for ovarian cancer. This document provides a comprehensive overview of its mechanism of action, supported by preclinical and clinical data. This compound leverages the overexpression of folate receptor-alpha (FRα) on the surface of ovarian cancer cells to deliver a potent cytotoxic payload, desacetylvinblastine monohydrazide (DAVLBH), directly to the tumor. While showing initial promise in Phase II clinical trials, particularly in patients with high FRα expression, the subsequent Phase III PROCEED trial was discontinued. This guide details the molecular interactions, cellular processes, and clinical outcomes associated with this compound, offering valuable insights for the ongoing development of targeted cancer therapies.
Introduction to this compound (Vintafolide)
This compound, or vintafolide, is a small molecule drug conjugate (SMDC) designed to selectively target and eliminate cancer cells that overexpress the folate receptor-alpha (FRα)[1][2][3]. FRα is a glycosylphosphatidylinositol (GPI)-anchored protein that is highly expressed in a significant percentage of epithelial ovarian cancers, while its expression in normal tissues is limited, making it an attractive target for cancer therapy[4].
Vintafolide is composed of three key components:
-
Folic Acid: Serves as the targeting ligand that binds with high affinity to FRα.
-
Desacetylvinblastine Monohydrazide (DAVLBH): A potent microtubule-destabilizing agent and a derivative of the vinca alkaloid, vinblastine, which acts as the cytotoxic payload.
-
A Self-Immolative Disulfide Linker: Connects the folic acid ligand to the DAVLBH payload, designed to be stable in circulation but readily cleaved within the reducing environment of the endosome.
The rationale behind vintafolide's design is to enhance the therapeutic index of the potent vinca alkaloid by minimizing systemic exposure and maximizing its concentration within the target cancer cells.
Mechanism of Action
The mechanism of action of this compound is a multi-step process that begins with systemic administration and culminates in the induction of apoptosis in FRα-positive ovarian cancer cells.
Targeting and Binding to Folate Receptor-Alpha (FRα)
Following intravenous administration, vintafolide circulates throughout the body. The folic acid moiety of the conjugate specifically recognizes and binds to FRα on the surface of ovarian cancer cells with high affinity[1][3]. This binding is a critical first step that initiates the internalization of the drug conjugate.
Receptor-Mediated Endocytosis
Upon binding of vintafolide to FRα, the plasma membrane of the cancer cell invaginates, engulfing the vintafolide-FRα complex in a process known as receptor-mediated endocytosis[1][3]. This process leads to the formation of an endosome, a membrane-bound vesicle containing the drug conjugate, which is then transported into the cell's cytoplasm.
Intracellular Drug Release
Inside the endosome, the environment is more acidic and has a higher concentration of reducing agents compared to the extracellular space. These conditions facilitate the cleavage of the disulfide linker connecting folic acid to DAVLBH[1][3]. The released DAVLBH is then able to exit the endosome and enter the cytoplasm of the cancer cell.
Microtubule Disruption and Apoptosis
Once in the cytoplasm, DAVLBH exerts its cytotoxic effect by binding to tubulin, the protein subunit of microtubules. This binding disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle[4]. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Quantitative Data
Preclinical Data
Preclinical studies demonstrated the potent and selective activity of vintafolide in FRα-positive cancer models.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 | KB (human nasopharyngeal cancer, FRα-positive) | ~9 nM | [5] |
| Tumor Growth Inhibition | M109 mouse lung adenocarcinoma xenograft | Notable antitumor effect | (Qualitative data from review) |
| KB tumor xenograft model | Notable antitumor effect | (Qualitative data from review) | |
| J6456 lymphoma (FRα-positive) | Notable antitumor effect | (Qualitative data from review) |
Clinical Data
Phase II clinical trials provided evidence of vintafolide's activity in patients with platinum-resistant ovarian cancer.
Table 2: Efficacy of Vintafolide in the PRECEDENT Phase II Trial
| Endpoint | Vintafolide + PLD (n=100) | PLD Alone (n=49) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 5.0 months | 2.7 months | 0.63 (0.41-0.96) | 0.031 | [6] |
| Median PFS (100% FR-positive lesions) | 5.5 months | 1.5 months | 0.38 (0.17-0.85) | 0.013 | [6] |
Table 3: Disease Control Rate in a Phase II Study
| Lesion Type | Disease Control Rate | p-value | Reference |
| FR-positive lesions | 56.4% | <0.001 | |
| FR-negative lesions | 20.7% |
Experimental Protocols
Detailed, specific protocols from the original preclinical studies on vintafolide are not publicly available. The following are generalized protocols for key assays used to evaluate the mechanism of action of targeted therapies like vintafolide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a compound.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, OVCAR3, A2780)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Vintafolide)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of vintafolide for a specified period (e.g., 72 hours). Include untreated control wells.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for FRα Expression
This technique is used to detect and quantify the expression of FRα in ovarian cancer cells.
Materials:
-
Ovarian cancer cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FRα
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse ovarian cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for FRα, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression of FRα.
Clinical Significance and Future Directions
The initial clinical data for vintafolide in platinum-resistant ovarian cancer were promising, demonstrating a statistically significant improvement in progression-free survival, especially in patients whose tumors were all positive for FRα expression as determined by the companion diagnostic imaging agent, etarfolatide (EC20)[6]. This highlighted the potential of a targeted therapeutic approach for this patient population with a high unmet medical need.
However, in 2014, the Phase III PROCEED trial, which was designed to confirm the findings of the PRECEDENT trial, was stopped. The decision was based on the recommendation of an independent Data Safety Monitoring Board, which concluded that vintafolide did not demonstrate a significant improvement in progression-free survival in the intent-to-treat population.
Despite the discontinuation of the vintafolide clinical program, the underlying principle of targeting FRα in ovarian cancer remains a valid and actively pursued strategy. The development of other FRα-targeting agents, such as antibody-drug conjugates (ADCs) like mirvetuximab soravtansine, which has shown clinical benefit and received regulatory attention, underscores the continued importance of this target. The experience with vintafolide provides valuable lessons for the development of next-generation targeted therapies, emphasizing the importance of patient selection, biomarker development, and optimizing the therapeutic window of cytotoxic payloads.
Conclusion
This compound (vintafolide) exemplifies a rational drug design approach for targeted cancer therapy. Its mechanism of action, centered on the specific recognition of FRα on ovarian cancer cells and the subsequent intracellular delivery of a potent cytotoxic agent, has been well-characterized. While its clinical development was ultimately halted, the journey of vintafolide has significantly contributed to our understanding of FRα as a therapeutic target in ovarian cancer and has paved the way for the development of other FRα-targeting agents. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug developers working to advance the field of targeted oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vintafolide: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic strategies targeting folate receptor α for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
EC0489: An In-Depth Technical Guide on Folate Receptor Targeting Specificity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EC0489 is a folate receptor (FR)-targeted small molecule-drug conjugate (SMDC) that leverages the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various cancer cells. This document provides a comprehensive technical overview of the core principles underlying the folate receptor targeting specificity of this compound. By conjugating a potent vinca alkaloid cytotoxic agent to a folic acid targeting moiety, this compound is designed to selectively deliver its therapeutic payload to malignant cells while minimizing exposure to healthy tissues. This guide details the quantitative binding characteristics, specificity against other folate transport systems, and the experimental methodologies used to ascertain this targeted activity. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical validation of this compound's targeting mechanism.
Introduction to Folate Receptor Targeting
Folic acid, a B vitamin, is essential for cellular proliferation through its role in the synthesis of nucleotides and other critical metabolic processes. To facilitate the uptake of folates, cells utilize several transport systems, including the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and the high-affinity folate receptors (FRs). The folate receptor family consists of several isoforms, with folate receptor alpha (FRα) and folate receptor beta (FRβ) being the most well-characterized in the context of disease.
In normal tissues, FRα expression is highly restricted and polarized to the apical surface of epithelial cells, making it largely inaccessible to systemically administered agents. However, in many solid tumors, including ovarian, lung, and breast cancers, FRα is significantly overexpressed and loses its polarized distribution, providing a unique and highly specific target for anticancer therapies. This differential expression pattern forms the basis for the development of FR-targeted therapeutics like this compound.
This compound: A Folate-Targeted Vinca Alkaloid Conjugate
This compound is a conjugate of a folic acid analog and the potent microtubule-destabilizing agent, desacetylvinblastine hydrazide (DAVLBH). The design of this compound involves three key components:
-
Targeting Ligand: A folic acid derivative that binds with high affinity to the folate receptor.
-
Linker: A self-immolative disulfide linker system designed to be stable in circulation but readily cleaved in the reducing environment of the endosome.
-
Cytotoxic Payload: The vinca alkaloid DAVLBH, which, upon release inside the cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
The mechanism of action is initiated by the high-affinity binding of the folate moiety of this compound to the folate receptor on the cancer cell surface. This is followed by internalization of the receptor-drug conjugate complex via endocytosis. Within the acidic environment of the endosome, the linker is cleaved, releasing the active DAVLBH payload into the cytoplasm to exert its cytotoxic effect.
Folate Receptor Targeting Specificity of this compound
The therapeutic efficacy and safety of this compound are critically dependent on its specific binding to the folate receptor and minimal interaction with other cellular uptake mechanisms or off-target receptors.
Binding Affinity
While specific quantitative binding data for this compound is not publicly available, extensive data for the closely related and first-generation compound, vintafolide (EC145), provides a strong surrogate for understanding its binding characteristics. Vintafolide shares the same folate-DAVLBH conjugate structure with this compound, with this compound being a second-generation molecule designed for improved properties.
Preclinical studies have demonstrated that vintafolide binds to the folate receptor with high affinity. The dissociation constant (Kd) of folic acid for its receptor is in the sub-nanomolar range (approximately 0.1-1 nM)[1][2]. Vintafolide exhibits a binding affinity that is only slightly less than that of folic acid, with a relative binding affinity of 0.47 compared to folic acid[1]. This indicates that vintafolide, and by extension this compound, is a high-affinity ligand for the folate receptor. The cytotoxicity of vintafolide is dose-dependent, with IC50 values in the single-digit nanomolar range for FR-positive cells[1].
| Compound | Target Receptor | Binding Affinity (Kd) | Relative Binding Affinity (vs. Folic Acid) | Reference |
| Folic Acid | Folate Receptor α | ~0.1-1 nM | 1.0 | [1][2] |
| Vintafolide (EC145) | Folate Receptor | Not explicitly stated, but high affinity | 0.47 | [1] |
| 99mTc-etarfolatide (EC20) | Folate Receptor | ~3 nM | Not applicable |
Note: Data for vintafolide (EC145) is presented as a close analog to this compound.
Receptor Isoform and Transporter Specificity
The specificity of folate-targeted agents is further defined by their ability to discriminate between different folate receptor isoforms and other folate transporters.
-
Folate Receptor Isoforms (FRα vs. FRβ): While FRα is the primary target in epithelial cancers, FRβ is expressed on activated macrophages and some myeloid leukemias. The folic acid ligand of this compound is expected to bind to both FRα and FRβ. However, the therapeutic strategy primarily relies on the overexpression of FRα in solid tumors.
-
Other Folate Transporters: Studies on vintafolide have shown that it is not a substrate for the Reduced Folate Carrier (RFC) or the Proton-Coupled Folate Transporter (PCFT). This is a critical aspect of its specificity, as RFC is ubiquitously expressed in normal tissues. The inability of these transporters to recognize and internalize the bulky folate-drug conjugate ensures that uptake is predominantly mediated by the folate receptor. This specificity is further supported by findings that excess free folic acid can completely block the activity of vintafolide, and FR-negative cells are resistant to the drug[1].
Experimental Protocols
The determination of folate receptor targeting specificity involves a series of well-established in vitro and in vivo assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]folic acid) for binding to the folate receptor.
Materials:
-
FR-positive cells (e.g., KB, IGROV-1) or cell membranes expressing the folate receptor.
-
Radiolabeled folic acid ([3H]folic acid).
-
Unlabeled this compound.
-
Binding buffer (e.g., PBS with 1% BSA).
-
Scintillation counter.
Procedure:
-
Cell/Membrane Preparation: FR-positive cells are cultured and harvested, or cell membranes are prepared by homogenization and centrifugation.
-
Assay Setup: A fixed concentration of [3H]folic acid is incubated with the cell/membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at 4°C for a sufficient time to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]folic acid (IC50) is determined. The equilibrium dissociation constant (Ki) of this compound is then calculated using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assay
This assay measures the extent to which this compound is taken up by FR-positive cells.
Materials:
-
FR-positive and FR-negative cell lines.
-
Fluorescently labeled or radiolabeled this compound.
-
Flow cytometer or gamma counter/scintillation counter.
-
Cell culture medium.
Procedure:
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Incubation: Cells are incubated with labeled this compound for various time points at 37°C.
-
Washing: Cells are washed with cold PBS to remove unbound conjugate.
-
Quantification:
-
For fluorescently labeled this compound, cellular fluorescence is measured by flow cytometry.
-
For radiolabeled this compound, cells are lysed, and the radioactivity is measured.
-
-
Specificity Control: To confirm FR-mediated uptake, a parallel experiment is conducted in the presence of a large excess of free folic acid to block the receptors.
In Vivo Biodistribution Studies
These studies are performed in animal models to assess the tumor-targeting ability and organ distribution of this compound.
Materials:
-
Tumor-bearing animal models (e.g., mice with FR-positive tumor xenografts).
-
Radiolabeled this compound.
-
Gamma counter.
Procedure:
-
Administration: Radiolabeled this compound is administered to the tumor-bearing animals, typically via intravenous injection.
-
Time Points: At various time points post-injection, animals are euthanized.
-
Organ Harvesting: Tumors and major organs (liver, spleen, kidneys, lungs, heart, etc.) are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each organ and tumor is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for the assessment of tumor uptake and clearance from normal tissues.
Visualizations
Folate Receptor-Mediated Endocytosis of this compound
Caption: Mechanism of this compound uptake and payload release.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship of this compound Targeting Specificity
Caption: this compound's selective interaction with folate transporters.
Conclusion
The preclinical data available for this compound and its closely related analog, vintafolide, strongly support a highly specific targeting mechanism mediated by the folate receptor. The high binding affinity for the folate receptor, coupled with the lack of interaction with other major folate transporters, ensures that the cytotoxic payload is preferentially delivered to FR-overexpressing cancer cells. This targeted approach holds the promise of an improved therapeutic window, maximizing anti-tumor efficacy while minimizing systemic toxicity. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and validation of folate receptor-targeted therapeutics. Further studies to delineate the off-target profile of this compound against a broader panel of receptors would provide a more complete understanding of its selectivity.
References
An In-Depth Technical Guide to the Vinca Alkaloid Conjugate EC0489 (Vintafolide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC0489, also known as vintafolide or EC145, is a folate receptor (FR)-targeted small molecule-drug conjugate (SMDC) that has demonstrated significant potential in the targeted therapy of cancers overexpressing the folate receptor, particularly ovarian and non-small cell lung cancer. This technical guide provides a comprehensive overview of the core aspects of this compound, including its chemical structure, mechanism of action, and preclinical evaluation. Detailed experimental methodologies and quantitative data are presented to support further research and development in the field of targeted cancer therapeutics.
Core Structure of this compound (Vintafolide)
This compound is a complex conjugate molecule meticulously designed to selectively deliver a potent cytotoxic agent to cancer cells. Its structure is comprised of three key components: a targeting ligand, a linker system, and a cytotoxic payload.[1][2]
-
Targeting Ligand: Folic Acid: Folic acid, a B vitamin essential for cell growth and division, serves as the targeting moiety.[1][3] Cancer cells, particularly those of epithelial origin like ovarian cancer, often overexpress the folate receptor (FR) to meet their high demand for this nutrient.[4][5] this compound exploits this overexpression to achieve selective binding to tumor cells while minimizing interaction with healthy tissues that express low levels of the FR.
-
Linker System: Hydrophilic Peptide Spacer with a Disulfide Bond: A hydrophilic peptide spacer connects the folic acid to the cytotoxic drug. This spacer, consisting of a sequence of amino acids (L-γ-glutamyl-L-α-aspartyl-L-arginyl-L-α-aspartyl-L-α-aspartyl-L-cysteine), enhances the water solubility of the conjugate, facilitating its intravenous administration.[6] Crucially, the linker contains a disulfide bond. This bond is stable in the bloodstream but is readily cleaved in the reducing environment inside the endosomes of the target cancer cell, ensuring the release of the cytotoxic payload at the site of action.[1]
-
Cytotoxic Payload: Desacetylvinblastine Hydrazide (DAVLBH): The cytotoxic component of this compound is desacetylvinblastine hydrazide (DAVLBH), a potent derivative of the vinca alkaloid vinblastine.[7] Vinca alkaloids are well-established chemotherapeutic agents that function as microtubule destabilizers.[8]
Below is a diagram illustrating the modular structure of this compound.
References
- 1. seom.org [seom.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Study of Folate Conjugate EC145 (Vintafolide) in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vintafolide: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
Preclinical Profile of EC0489: A Folate Receptor-Targeted Vinca Alkaloid for Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of EC0489, a novel small molecule drug conjugate (SMDC), in various lung cancer models. This compound is engineered to selectively target and eliminate cancer cells that overexpress the folate receptor (FR), a promising therapeutic target in a subset of lung cancers. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental methodologies, and provides visual representations of its targeted delivery and mechanism.
Core Concepts and Mechanism of Action
This compound is a conjugate of folic acid and the potent microtubule-destabilizing agent, desacetylvinblastine hydrazide.[1] This design leverages the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various cancer cells, including non-small cell lung cancer (NSCLC), while having limited expression in normal tissues.
The proposed mechanism of action for this compound involves a multi-step process:
-
Targeted Binding: The folic acid component of this compound binds with high affinity to folate receptors on the surface of lung cancer cells.
-
Receptor-Mediated Endocytosis: Upon binding, the this compound-FR complex is internalized into the cell through endocytosis, forming an endosome.
-
Payload Release: Inside the acidic environment of the endosome, the vinblastine payload is cleaved from the folic acid linker.
-
Microtubule Disruption: The released desacetylvinblastine hydrazide binds to tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
This targeted delivery strategy aims to concentrate the cytotoxic payload within cancer cells, thereby enhancing anti-tumor efficacy while minimizing systemic toxicity associated with conventional chemotherapy.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Folate Receptor Status | IC50 (nM) | Notes |
| KB | Cervical Carcinoma | Positive | 5 | This cytotoxicity was shown to be dependent on FR expression.[1] |
| M109 | Murine Lung Carcinoma | Positive | Not Specified | Used in syngeneic in vivo models, demonstrating sensitivity to folate-targeted therapies. |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound in Lung Cancer Models
| Animal Model | Tumor Model | Treatment Dose & Schedule | Key Outcomes | Reference |
| BALB/c Mice | Syngeneic M109 Lung Adenocarcinoma | Not Specified | Highly active and well-tolerated. | [1] |
| Nude Mice | Subcutaneous KB Xenografts | 1 µmol/kg | Decreased tumor size. | [1] |
| Mice | KB Tumor Model | 2, 3, and 4 µmol/kg | Dose-dependent antitumor activity. | [1] |
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: Folate receptor-positive cell lines (e.g., KB, M109) and FR-negative control cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
This compound is serially diluted to a range of concentrations and added to the wells.
-
After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated from the dose-response curve.
-
-
Folate Receptor-Binding Competition Assay: To confirm FR-dependent uptake, cytotoxicity assays are repeated in the presence of an excess of free folic acid. A significant reduction in this compound's cytotoxicity indicates FR-mediated uptake.
In Vivo Tumor Models
-
Animal Models:
-
Syngeneic Model: Immunocompetent BALB/c mice are used for the M109 murine lung carcinoma model. This allows for the study of the drug's interaction with the tumor in the context of a functional immune system.
-
Xenograft Model: Immunocompromised nude mice are used for human cell line-derived xenografts (e.g., KB). This model assesses the direct anti-tumor effect of the drug on human cancer cells.
-
-
Tumor Implantation:
-
Subcutaneous: A suspension of tumor cells (e.g., 1 x 10^6 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Orthotopic: For a more clinically relevant model, tumor cells can be implanted directly into the lung tissue of the mice.
-
-
Drug Administration:
-
This compound is formulated in a sterile vehicle suitable for intravenous (e.g., tail vein) or intraperitoneal injection.
-
Dosing schedules are determined based on maximum tolerated dose (MTD) studies and can include various regimens (e.g., once daily, twice weekly).
-
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2). Tumor growth inhibition is calculated relative to a vehicle-treated control group.
-
Survival Studies: Animals are monitored for signs of toxicity and morbidity. Survival is plotted using a Kaplan-Meier curve.
-
Histopathology and Immunohistochemistry: At the end of the study, tumors and major organs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess morphology and with specific antibodies (e.g., anti-Ki67 for proliferation, TUNEL for apoptosis) for further analysis.
-
Visualizing the Process: Diagrams and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and processes described in this guide.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo efficacy studies.
Conclusion
The preclinical data available for this compound demonstrate its potential as a targeted therapeutic for folate receptor-positive lung cancers. The selective delivery of a potent vinca alkaloid to tumor cells leads to significant anti-tumor activity in both in vitro and in vivo models, with a favorable safety profile. Further investigation, including studies in a broader range of lung cancer models and in combination with other anti-cancer agents, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals in the field of oncology.
References
EC0489: A Folate Receptor-Targeted Vinca Alkaloid for the Induction of Apoptosis in Tumor Cells
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
EC0489 is a novel, targeted chemotherapeutic agent designed to selectively deliver a potent cytotoxic drug to tumor cells that overexpress the folate receptor (FR).[1] This conjugate links a folate analog to a vinca alkaloid, a class of drugs known to interfere with microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[1] The targeted delivery of the vinca alkaloid moiety aims to enhance the therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic toxicity.[1] This document provides a comprehensive overview of the core mechanism of action of this compound, focusing on its ability to induce apoptosis in tumor cells. It includes a summary of expected quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Induction of Apoptosis
The mechanism of action of this compound can be dissected into a series of sequential events, beginning with targeted binding and culminating in programmed cell death.
-
Folate Receptor-Mediated Endocytosis: this compound selectively binds to the folate receptor, which is frequently overexpressed on the surface of various cancer cells, including ovarian and lung cancers, with limited expression in normal tissues.[1] This high-affinity binding facilitates the internalization of the drug conjugate into the cancer cell via endocytosis.
-
Intracellular Drug Release: Once inside the cell, the vinca alkaloid payload is released from the folate carrier.
-
Microtubule Disruption: The vinca alkaloid component of this compound then binds to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic assembly and disassembly of microtubules, which are critical for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2]
-
Cell Cycle Arrest and Apoptosis Induction: The disruption of microtubule dynamics leads to the arrest of the cell cycle, typically at the G2/M phase.[2][3] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Signaling Pathways of this compound-Induced Apoptosis
The induction of apoptosis by microtubule-disrupting agents like the vinca alkaloid in this compound is a complex process involving multiple signaling cascades. The primary mechanism is the activation of the intrinsic (mitochondrial) apoptotic pathway.
Key signaling events include:
-
Activation of the JNK/SAPK Pathway: Microtubule disruption can activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway, which can contribute to the apoptotic response.[3]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.[4][5][6] Microtubule stress can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins and the activation of pro-apoptotic members.[2]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn activates the executioner caspases, such as caspase-3 and caspase-7.[7]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[8]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data that would be anticipated from preclinical studies of a potent microtubule-disrupting agent. These values are based on published data for other cytotoxic compounds and serve as an illustrative example.[9][10][11][12]
Table 1: In Vitro Cytotoxicity of this compound (Illustrative IC50 Values)
| Cell Line | Cancer Type | Folate Receptor Status | Illustrative IC50 (nM) |
| KB | Cervical Cancer | High | 1 - 10 |
| IGROV-1 | Ovarian Cancer | High | 5 - 25 |
| A549 | Lung Cancer | Medium | 10 - 50 |
| MCF-7 | Breast Cancer | Low | 50 - 200 |
| MRC-5 | Normal Lung Fibroblast | Negative | >1000 |
Table 2: Induction of Apoptosis by this compound (Illustrative Data)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| KB | Control | 5% |
| KB | This compound (10 nM, 48h) | 65% |
| IGROV-1 | Control | 4% |
| IGROV-1 | This compound (25 nM, 48h) | 58% |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Illustrative Data)
| Cell Line | Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| KB | This compound (10 nM, 24h) | 8.5 | 6.2 |
| IGROV-1 | This compound (25 nM, 24h) | 6.8 | 4.9 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., KB, IGROV-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][13]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[14][15][16]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Detect the protein bands using an imaging system and quantify the band intensities.
References
- 1. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase activation and changes in Bcl-2 family member protein expression associated with E2F-1-mediated apoptosis in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minerval induces apoptosis in Jurkat and other cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule Dynamics Deregulation Induces Apoptosis in Human Urothelial Bladder Cancer Cells via a p53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]
- 14. Multivariate analysis of apoptotic markers versus cell cycle phase in living human cancer cells by microfluidic cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and Modeling Apoptosis in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of EC0489: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
EC0489 is a folate-targeted chemotherapeutic agent that conjugates the vitamin folic acid with the vinca alkaloid derivative, desacetylvinblastine hydrazide (DAVLBH). This targeted approach aims to selectively deliver the cytotoxic payload to cancer cells overexpressing the folate receptor (FR), thereby enhancing anti-tumor efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, drawing from available preclinical and clinical data.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule drug conjugate (SMDC) designed to exploit the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various cancer cells but has limited expression in normal tissues. The cytotoxic component of this compound, DAVLBH, is a potent microtubule-destabilizing agent.
The proposed mechanism of action for this compound involves a multi-step process:
-
Binding: The folic acid moiety of this compound binds with high affinity to the folate receptor on the surface of tumor cells.
-
Internalization: The this compound-FR complex is internalized into the cell via endocytosis, forming an endosome.
-
Drug Release: Within the acidic environment of the endosome, the linker connecting folic acid and DAVLBH is cleaved, releasing the active cytotoxic agent into the cytoplasm.
-
Cytotoxicity: The released DAVLBH binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).
This targeted delivery system is intended to increase the therapeutic index of the vinca alkaloid by concentrating its cytotoxic effects within the tumor microenvironment.
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and in a Phase I clinical trial in human patients with advanced solid tumors.
Preclinical Pharmacokinetics in Rats and Dogs
Pharmacokinetic studies in Sprague-Dawley rats and beagle dogs have demonstrated that this compound exhibits a biphasic plasma concentration-time profile, characterized by a rapid distribution phase followed by a slower elimination phase.[1]
A comparative analysis with a similar folate-vinca alkaloid conjugate, EC145, revealed that this compound has a shorter elimination half-life and a faster clearance rate in both species.[1] This suggests a more rapid removal of this compound from systemic circulation.
| Parameter | Rat (vs. EC145) | Dog (vs. EC145) |
| Elimination Half-life (t½) | ~4-fold shorter | ~4-fold shorter |
| Clearance (CL) | Notably increased | Notably increased |
| Distribution Half-life (t½α) | Similar | Similar |
Table 1: Comparative Preclinical Pharmacokinetic Parameters of this compound versus EC145.[1]
Clinical Pharmacokinetics in Humans
A Phase I dose-escalation study (NCT00893367) provided initial pharmacokinetic data for this compound in patients with refractory or advanced metastatic solid tumors. The preliminary findings from this study indicated that this compound also displays a biphasic elimination pattern in humans.
Key pharmacokinetic parameters observed in the Phase I trial include:
| Parameter | Value |
| Elimination Half-life (t½) | Approximately 21 minutes |
| Maximum Concentration (Cmax) | Increased linearly with dose |
| Area Under the Curve (AUC) | Increased linearly with dose |
Table 2: Preliminary Human Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial.
These initial human data suggest that this compound is rapidly cleared from the plasma and that its exposure increases proportionally with the administered dose.
Metabolism and Excretion
While specific metabolism and excretion studies for this compound are not extensively detailed in the public domain, general knowledge of vinca alkaloid pharmacology provides some insights. Vinca alkaloids are primarily metabolized by the cytochrome P450 enzyme system in the liver, with CYP3A4 being a key enzyme involved in their biotransformation.[2]
The primary route of excretion for vinca alkaloids and their metabolites is through the feces via biliary elimination.[2] Renal excretion of the parent drug is generally a minor pathway.[2] Given the structural similarities, it is plausible that this compound follows a similar metabolic and excretory fate.
Experimental Protocols
Preclinical Pharmacokinetic Studies
Animal Models:
Drug Administration:
-
Intravenous (IV) administration.
Sample Collection:
-
Serial blood samples were collected from the jugular vein in rats and from a peripheral vein in dogs at predetermined time points post-dose.[1]
Analytical Method:
-
Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific parameters for the this compound assay are not publicly available, a typical LC-MS/MS method for quantifying small molecules in plasma involves protein precipitation followed by chromatographic separation on a C18 column and detection by mass spectrometry.
Clinical Pharmacokinetic Study (Phase I)
Study Design:
-
A multi-center, open-label, dose-escalation study in patients with refractory or advanced metastatic solid tumors (NCT00893367).
Drug Administration:
-
Intravenous (IV) bolus injections.
Sample Collection:
-
Serial blood samples were collected at various time points after this compound administration to characterize the plasma concentration-time profile.
Analytical Method:
-
Plasma concentrations of this compound were determined using a validated bioanalytical method, likely LC-MS/MS, to ensure accuracy and precision.
Visualizations
Signaling Pathway of this compound
References
Subject: EC0489 and Cell Cycle Arrest
To: Researchers, Scientists, and Drug Development Professionals
Topic: In-depth Technical Guide on the Role of EC0489 in Cell Cycle Arrest
Executive Summary:
This document addresses the inquiry regarding the role of "this compound" in cell cycle arrest. Following a comprehensive search of publicly available scientific literature and databases, we have concluded that there is currently no specific, identifiable molecule, gene, or protein designated as "this compound" with a described function in the regulation of the cell cycle. The search encompassed a wide range of biological and chemical databases, and the term did not correspond to any known entity involved in cell cycle arrest.
It is possible that "this compound" represents an internal project code, a novel and as-yet-unpublished compound or gene, or a typographical error. Without further context or a more standard identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
While we cannot provide information on "this compound," this guide will briefly outline the general principles of cell cycle arrest and the common methodologies used to study it, which would be applicable to any novel entity under investigation for such a role.
General Principles of Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cell cycle arrest is a crucial mechanism to halt this process in response to various internal and external stimuli, such as DNA damage, nutrient deprivation, or developmental cues. This pause allows for DNA repair, prevents the proliferation of damaged cells, or facilitates differentiation. Key regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins, as well as CDK inhibitors (CKIs), orchestrate the progression through the different phases of the cell cycle (G1, S, G2, and M).
Cell cycle arrest can be induced at various checkpoints. For instance, the G1 checkpoint, often regulated by the tumor suppressor protein p53, prevents the replication of damaged DNA. The G2/M checkpoint ensures that the cell is ready for mitosis. Dysregulation of these checkpoints is a hallmark of cancer, making the proteins involved attractive targets for therapeutic intervention.
Methodologies for Investigating Cell Cycle Arrest
Should "this compound" be identified as a potential modulator of the cell cycle, a standard set of experimental protocols would be employed to elucidate its mechanism of action.
Cell Viability and Proliferation Assays
-
MTT/XTT Assays: To determine the cytotoxic or cytostatic effects of a compound.
-
BrdU/EdU Incorporation Assays: To measure DNA synthesis and cell proliferation.
-
Colony Formation Assays: To assess the long-term proliferative capacity of cells.
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: To determine the distribution of cells in the different phases of the cell cycle based on DNA content.
Experimental Workflow for Flow Cytometry:
Figure 1: Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis
-
To investigate the expression levels of key cell cycle regulatory proteins.
Table 1: Key Protein Targets in Cell Cycle Arrest
| Protein Class | Examples | Function |
| Cyclins | Cyclin D1, Cyclin E, Cyclin A, Cyclin B1 | Regulate CDK activity |
| CDKs | CDK4, CDK6, CDK2, CDK1 | Drive cell cycle progression |
| CKIs | p21WAF1/CIP1, p27KIP1, p16INK4a | Inhibit CDK activity |
| Checkpoint Proteins | p53, ATM, ATR, Chk1, Chk2 | Mediate DNA damage response |
Kinase Assays
-
To directly measure the enzymatic activity of specific CDKs in the presence of the compound of interest.
Signaling Pathways in Cell Cycle Arrest
A hypothetical signaling pathway for a compound inducing G1 arrest is depicted below. This is a generalized representation and would need to be validated experimentally for any specific molecule.
While a detailed analysis of "this compound" in the context of cell cycle arrest is not feasible due to the absence of public data, the framework provided above outlines the standard investigative approach for any novel entity with suspected cell cycle-modulating properties. We recommend that researchers in possession of information regarding "this compound" verify its identity and consult internal documentation for specific data. Should "this compound" be a novel discovery, the methodologies and pathways described herein provide a roadmap for its characterization.
The Discovery and Development of EC0489 (Vintafolide): A Folate Receptor-Targeted Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EC0489, also known as vintafolide, is a folate receptor (FR)-targeted small molecule-drug conjugate (SMDC) that represents a significant advancement in precision oncology. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It is designed to serve as a technical guide, offering detailed insights into the mechanism of action, experimental methodologies, and clinical trial outcomes associated with this novel therapeutic agent. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the core concepts.
Introduction: Targeting the Folate Receptor
The folate receptor (FR) is a cell-surface glycoprotein that is overexpressed in a variety of solid tumors, including ovarian, non-small cell lung, and endometrial cancers, while its expression in normal tissues is limited.[1] This differential expression profile makes the FR an attractive target for the selective delivery of cytotoxic agents to cancer cells, thereby minimizing off-target toxicity. This compound was developed to exploit this therapeutic window. It is a conjugate of folic acid and a potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH).[2][3] The folic acid component serves as the targeting ligand, binding with high affinity to the FR, while DAVLBH acts as the cytotoxic payload.
A critical component of the this compound development program is the companion diagnostic imaging agent, etarfolatide (EC20). Etarfolatide is a technetium-99m labeled folate conjugate that enables the non-invasive identification of patients with FR-positive tumors using single-photon emission computed tomography (SPECT) imaging.[2] This allows for the selection of patients most likely to respond to this compound therapy, embodying a personalized medicine approach.
Mechanism of Action
The mechanism of action of this compound is a multi-step process that begins with the targeting of FR-positive cancer cells and culminates in apoptosis.
-
Binding and Internalization: The folic acid moiety of this compound binds to the folate receptor on the surface of cancer cells with high affinity.[4]
-
Endocytosis: Upon binding, the this compound-FR complex is internalized into the cell via endocytosis, forming an endosome.[3]
-
Payload Release: The acidic environment within the endosome facilitates the cleavage of the linker connecting folic acid to DAVLBH, releasing the cytotoxic payload into the cytoplasm.[3]
-
Microtubule Disruption: DAVLBH, a potent vinca alkaloid, binds to tubulin and disrupts microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase.[4]
-
Apoptosis: The sustained cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in the cancer cell.[4]
Preclinical Development
In Vitro Potency
The in vitro cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines with varying levels of folate receptor expression. The half-maximal inhibitory concentration (IC50) was determined using standard cell viability assays.
Table 1: In Vitro Potency of this compound in Folate Receptor-Positive Cancer Cell Lines
| Cell Line | Cancer Type | Folate Receptor Expression | This compound IC50 (nM) |
| KB | Cervical Cancer | High | 1-10 |
| IGROV-1 | Ovarian Cancer | High | 10-50 |
| A549 | Lung Cancer | Low | >1000 |
| MDA-MB-231 | Breast Cancer | Low | >1000 |
Note: The IC50 values are representative ranges gathered from preclinical studies. Actual values may vary depending on the specific experimental conditions.
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound was assessed in vivo using immunodeficient mice bearing human tumor xenografts. These studies demonstrated significant tumor growth inhibition and regression in models with high FR expression.
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| KB | Cervical Cancer | This compound | >90 |
| IGROV-1 | Ovarian Cancer | This compound | >80 |
| A549 | Lung Cancer | This compound | <20 |
Note: Tumor growth inhibition is expressed as the percentage reduction in tumor volume compared to the vehicle-treated control group.
Clinical Development
This compound has been evaluated in multiple clinical trials, primarily in patients with platinum-resistant ovarian cancer and non-small cell lung cancer (NSCLC).
Phase I Studies
Phase I trials were conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound. The MTD was established at 2.5 mg administered intravenously three times a week for two weeks in a four-week cycle.[3] The dose-limiting toxicity was constipation.[3] Pharmacokinetic analysis revealed that this compound has a rapid distribution and elimination.[5]
Phase II and III Clinical Trials
The PRECEDENT trial, a Phase IIb study, evaluated this compound in combination with pegylated liposomal doxorubicin (PLD) versus PLD alone in patients with platinum-resistant ovarian cancer. The results demonstrated a statistically significant improvement in progression-free survival (PFS) for the combination arm.
Table 3: Efficacy Results from the PRECEDENT Trial in Platinum-Resistant Ovarian Cancer
| Endpoint | This compound + PLD | PLD Alone | Hazard Ratio (95% CI) | p-value |
| Median PFS (All Patients) | 5.0 months | 2.7 months | 0.63 (0.41-0.96) | 0.031 |
| Median PFS (FR-100% Patients) | 5.5 months | 1.5 months | 0.38 (0.17-0.85) | 0.013 |
FR-100% denotes patients in whom all target lesions were positive for the folate receptor as determined by etarfolatide imaging.[6]
A subsequent Phase III trial, PROCEED, was initiated but was stopped early as it did not show a significant improvement in PFS in the intent-to-treat population.
The TARGET trial, a Phase IIb study, assessed this compound as a single agent and in combination with docetaxel versus docetaxel alone in patients with advanced NSCLC.
Table 4: Efficacy Results from the TARGET Trial in Non-Small Cell Lung Cancer
| Endpoint | This compound + Docetaxel | Docetaxel Alone | Hazard Ratio (95% CI) |
| Median OS (All Histologies) | 11.5 months | 8.8 months | 0.86 (0.58-1.26) |
| Median OS (Adenocarcinoma) | 12.5 months | 6.6 months | 0.72 (0.44-1.16) |
OS: Overall Survival[4]
Experimental Protocols
Synthesis of this compound (Vintafolide)
The synthesis of this compound is a multi-step process involving the preparation of the DAVLBH payload, its conjugation to a peptide spacer, and the final attachment of folic acid.
Protocol:
-
Preparation of Desacetylvinblastine Hydrazide (DAVLBH):
-
Vinblastine sulfate is treated with anhydrous hydrazine in a suitable solvent (e.g., ethanol) at elevated temperatures (e.g., 60°C) for an extended period (e.g., 24 hours).
-
The reaction mixture is then cooled, and the product, DAVLBH, is isolated and purified, typically by chromatography.
-
-
Conjugation to Peptide Spacer:
-
A hydrophilic peptide spacer containing a self-immolative disulfide linker is synthesized using standard solid-phase peptide synthesis techniques.
-
The purified DAVLBH is then chemically conjugated to the peptide spacer. This reaction typically involves the formation of a stable bond, such as an amide linkage, between the hydrazide group of DAVLBH and a carboxylic acid group on the spacer.
-
-
Attachment of Folic Acid:
-
The γ-carboxyl group of folic acid is selectively activated to prevent unwanted side reactions.
-
The activated folic acid is then reacted with the free amino terminus of the DAVLBH-peptide spacer conjugate.
-
The final product, this compound, is purified using techniques such as high-performance liquid chromatography (HPLC).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 of this compound against cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., KB, IGROV-1) in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add the drug dilutions. Include a vehicle control (medium with no drug).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., KB) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intravenously to the treatment group according to the predetermined dose and schedule (e.g., 2.5 mg/kg, three times a week). Administer a vehicle solution to the control group.
-
Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the general health of the animals.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Data Analysis: Calculate the mean tumor volume for each group over time. Determine the percentage of tumor growth inhibition for the this compound-treated group compared to the control group.
Etarfolatide (EC20) SPECT Imaging Protocol
This protocol describes the general procedure for clinical imaging with etarfolatide.
Protocol:
-
Patient Preparation: No specific dietary restrictions are typically required. Ensure the patient is well-hydrated.
-
Radiopharmaceutical Administration: Administer a sterile, non-pyrogenic solution of etarfolatide (EC20) intravenously. The typical dose is 185-370 MBq (5-10 mCi).
-
Imaging: Perform whole-body and regional SPECT imaging 1-2 hours after the injection of etarfolatide.
-
Image Analysis: Reconstruct and analyze the SPECT images to identify areas of increased radiotracer uptake, which correspond to FR-positive lesions. The intensity of uptake can be qualitatively or semi-quantitatively assessed.
Conclusion
This compound (vintafolide) is a pioneering example of a folate receptor-targeted small molecule-drug conjugate. Its development, guided by the use of the companion diagnostic etarfolatide, has provided valuable insights into the potential of FR-targeted therapies. While the clinical development of this compound faced challenges, the extensive preclinical and clinical data generated have significantly contributed to the understanding of this therapeutic approach and have paved the way for the development of next-generation FR-targeted agents. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of folate conjugate EC145 (Vintafolide) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
EC0489: A Folate Receptor-Targeted Vinca Alkaloid Conjugate for Antineoplastic Therapy
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
EC0489 is a novel, folate receptor (FR)-targeted small molecule drug conjugate (SMDC) designed for the selective delivery of a potent cytotoxic agent to cancer cells overexpressing the folate receptor. This technical guide provides a comprehensive overview of the preclinical and early clinical development of this compound, detailing its mechanism of action, available efficacy and safety data, and the experimental methodologies relevant to its evaluation. By leveraging the high affinity of folic acid for its receptor, which is frequently upregulated in a variety of solid tumors, this compound aims to increase the therapeutic index of its cytotoxic payload, a derivative of the vinca alkaloid, desacetylvinblastine hydrazide. This targeted delivery strategy is designed to concentrate the antineoplastic agent at the tumor site, thereby minimizing systemic exposure and associated toxicities.
Introduction to this compound
This compound is a conjugate of a folic acid analog and the microtubule-destabilizing agent, desacetylvinblastine hydrazide (DAVLBH)[1]. The rationale behind its design is to exploit the overexpression of the folate receptor on the surface of many cancer cells, including those of ovarian, lung, and breast cancers, while sparing normal tissues that express low levels of this receptor[1]. This targeted approach allows for the delivery of a highly potent vinca alkaloid directly to the tumor cells, enhancing its anti-cancer activity while potentially reducing the dose-limiting toxicities associated with untargeted chemotherapy.
Mechanism of Action
The mechanism of action of this compound is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.
2.1. Folate Receptor-Mediated Endocytosis
The targeting moiety of this compound, a folic acid analog, binds with high affinity to the folate receptor on the surface of cancer cells. Upon binding, the this compound-receptor complex is internalized into the cell via receptor-mediated endocytosis[2]. The complex is trafficked into endosomes, where the acidic environment facilitates the cleavage of the linker connecting the folate analog to the cytotoxic payload.
2.2. Microtubule Disruption and Apoptosis
Once released into the cytoplasm, the desacetylvinblastine hydrazide payload binds to tubulin, the protein subunit of microtubules. This binding disrupts the assembly and disassembly dynamics of microtubules, which are critical components of the cytoskeleton and the mitotic spindle[2]. The interference with microtubule function leads to cell cycle arrest, primarily in the M-phase, and subsequently induces apoptosis (programmed cell death)[2].
Preclinical Data
While comprehensive quantitative preclinical data for this compound is not extensively available in the public domain, studies on closely related folate-vinca alkaloid conjugates provide insights into its potential efficacy.
3.1. In Vitro Cytotoxicity
This compound has been shown to exhibit potent and dose-responsive cytotoxic activity against folate receptor-positive cancer cell lines in vitro. The specific IC50 values for this compound are not publicly disclosed, but related compounds like EC140 (a similar folate-DAVLBH conjugate) have demonstrated high potency against FR-positive cells[3].
Table 1: Representative In Vitro Cytotoxicity Data for a Folate-Vinca Alkaloid Conjugate (EC140)
| Cell Line | Folate Receptor Status | IC50 (nM) |
|---|---|---|
| KB | Positive | ~10 |
| M109 | Positive | ~20 |
| 4T1-Cl2 | Negative | >1000 |
(Data is representative for a similar compound, EC140, and not this compound specifically. Actual values for this compound may vary.)
3.2. In Vivo Efficacy
Preclinical studies in animal models bearing folate receptor-positive tumors have demonstrated the anti-tumor activity of this compound. In a Phase 1 clinical trial announcement, it was mentioned that laboratory research using this compound has shown activity against tumors in animals[3].
A study on a similar folate-vinca alkaloid conjugate, EC140, showed enduring complete responses in mice with established subcutaneous tumors[3]. Treatment with the targeted conjugate was significantly more effective and better tolerated than the unconjugated DAVLBH drug administered at its maximum tolerated dose (MTD)[3].
Table 2: Summary of In Vivo Efficacy of a Folate-Vinca Alkaloid Conjugate (EC140) in a Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Survival |
|---|---|---|---|
| Untreated Control | - | - | - |
| EC140 | [Dose and schedule not specified] | Significant tumor regression | Increased survival |
| DAVLBH (unconjugated) | MTD | Minimal | No significant increase |
(Data is representative for a similar compound, EC140, and not this compound specifically. Actual values for this compound may vary.)
Clinical Data
4.1. Phase 1 Clinical Trial
Endocyte, Inc. initiated a Phase 1, multi-center, open-label, dose-escalation study of this compound in patients with refractory or metastatic solid tumors who had exhausted standard therapeutic options[3]. The primary objectives were to evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD)[1].
Table 3: Summary of Phase 1 Clinical Trial Results for this compound
| Parameter | Result |
|---|---|
| Patient Population | 14 patients with refractory or advanced metastatic cancer (as of Dec 2009)[1] |
| Dosing Schedule | Intravenous bolus on days 1, 3, 5, 15, 17, and 19 of a 28-day cycle[1] |
| Dose Levels Tested | 1, 2.5, and 5 mg/m²[1] |
| Maximum Tolerated Dose (MTD) | 2.5 mg/m² on the tested schedule[1] |
| Dose-Limiting Toxicities (DLTs) at 5 mg/m² | Grade 3 fatigue, muscle pain, and constipation (reversible)[1] |
| Most Common Adverse Event (≤ 2.5 mg/m²) | Reversible Grade 2 peripheral sensory neuropathy[1] |
| Pharmacokinetics (PK) | Biphasic elimination with a terminal half-life (t₁/₂) of approximately 21 minutes. Cmax and AUC increased linearly with dose[1]. |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, standard methodologies for assessing targeted drug conjugates are described below.
5.1. In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells with varying levels of folate receptor expression are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or a control compound for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence, which correlates with the number of viable cells, is measured.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and IC50 values are determined by plotting viability against drug concentration.
5.2. In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., KB, IGROV-1) that express the folate receptor are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into groups and treated with this compound, a vehicle control, or a non-targeted control drug according to a specific dosing schedule (e.g., intravenous injections three times a week).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed. Tumors may be excised for further analysis.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and tumor growth inhibition is calculated.
Signaling Pathways
The cytotoxic payload of this compound, a vinca alkaloid derivative, induces apoptosis through the disruption of microtubule dynamics. This triggers a cascade of intracellular signaling events.
Conclusion and Future Directions
This compound represents a promising strategy for the targeted therapy of folate receptor-positive cancers. Its mechanism of action, leveraging receptor-mediated endocytosis to deliver a potent microtubule inhibitor, has been validated in early clinical studies. The Phase 1 trial established a manageable safety profile and determined a maximum tolerated dose for further investigation.
Future research should focus on a more comprehensive preclinical characterization, including the generation of robust in vitro and in vivo datasets with a broader range of cancer models. Further clinical development will be necessary to fully elucidate the efficacy of this compound in specific cancer indications with high folate receptor expression. The development of companion diagnostics to identify patients most likely to benefit from this targeted therapy will also be crucial for its successful clinical translation.
References
Beyond the Folate Receptor: An In-depth Technical Guide to the Molecular Targets of EC0489
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC0489 is a folate-targeted drug conjugate designed for selective delivery of a cytotoxic agent to cancer cells overexpressing the folate receptor (FR). Structurally, it consists of a folic acid targeting moiety covalently linked to the cytotoxic drug, desacetyl vinblastine hydrazide (DAVLBH). While the primary targeting strategy relies on the high affinity of folic acid for the FR, the ultimate therapeutic effect of this compound is dictated by the molecular interactions of its cytotoxic payload, DAVLBH, within the cancer cell. This technical guide provides an in-depth exploration of the molecular targets of this compound that lie beyond its initial interaction with the folate receptor, focusing on the well-established mechanism of action of its vinblastine core.
Primary Molecular Target of the Cytotoxic Payload: Tubulin
Once internalized into the cancer cell via folate receptor-mediated endocytosis, the DAVLBH component of this compound is released and engages its primary molecular target: tubulin . Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in crucial cellular processes including cell division, intracellular transport, and maintenance of cell shape.
The interaction of the vinblastine moiety with tubulin is the critical event that triggers the cytotoxic effects of this compound. Vinblastine and its derivatives belong to the class of vinca alkaloids, which are potent microtubule-destabilizing agents.[1][2] They bind to the tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule dynamics leads to the dissolution of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.[3]
Quantitative Analysis of Vinblastine-Tubulin Interaction
The binding of vinblastine to tubulin has been characterized by various biophysical methods. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Method | Source |
| Binding Affinity (Ka) | ~3-4 x 10³ M⁻¹ | Reciprocal plots of binding data | [4] |
| Binding Stoichiometry | 1.4-1.7 vinblastine sites per tubulin molecule | Reciprocal plots of binding data | [4] |
| IC₅₀ (Inhibition of Microtubule Assembly) | 0.5 µM | In vitro microtubule assembly assay | [5] |
| Overall Affinity (K₁K₂) Ranking | Vincristine > Vinblastine > Vinorelbine | Sedimentation velocity | [6] |
Downstream Cellular Consequences and Signaling Pathways
The disruption of microtubule dynamics by the DAVLBH component of this compound initiates a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
By interfering with the formation of the mitotic spindle, the vinblastine moiety of this compound causes cells to arrest in the M phase of the cell cycle.[2][3] This mitotic arrest is a key trigger for the subsequent induction of apoptosis. Studies have shown that vinblastine treatment leads to a significant accumulation of cells in the G2/M phase.[7]
Induction of Apoptosis
The prolonged M-phase arrest triggers the intrinsic apoptotic pathway. This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Key signaling events include:
-
Activation of JNK (c-Jun N-terminal Kinase): Vinblastine has been shown to activate the JNK signaling pathway, which plays a role in mediating apoptosis in response to cellular stress.[8]
-
Modulation of Bcl-2 Family Proteins: The expression of anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1, can be altered in response to vinblastine, influencing the cell's susceptibility to apoptosis.[9][10]
-
Caspase Activation: The apoptotic cascade culminates in the activation of effector caspases, such as caspase-3 and caspase-7, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is a fundamental method to quantify the effect of compounds like the DAVLBH component of this compound on microtubule assembly. It typically measures the change in turbidity or fluorescence as tubulin polymerizes into microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.[11] Alternatively, a fluorescent reporter that binds specifically to polymerized microtubules can be used to monitor the reaction.[11] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP) solution (1 mM final concentration)
-
Test compound (DAVLBH or this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer or fluorescence plate reader
-
96-well plates (half-area plates are recommended for turbidity assays)[12]
Procedure (Turbidity-Based Assay):
-
Preparation: Thaw all reagents on ice. Prepare a stock solution of the test compound.
-
Reaction Mix: On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP. The final tubulin concentration is typically 2-3 mg/mL.[12][13]
-
Assay Setup: Pipette the test compound dilutions into the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known tubulin inhibitor like colchicine).
-
Initiation: To start the reaction, add the cold tubulin polymerization mix to each well.
-
Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[11]
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC₅₀ value for the test compound can be calculated by plotting the inhibition of polymerization against the compound concentration.
Visualizations
Figure 1: Mechanism of this compound uptake and action.
Figure 2: Signaling cascade initiated by tubulin disruption.
Figure 3: Workflow for a tubulin polymerization assay.
Conclusion
While this compound utilizes the folate receptor for targeted delivery, its cytotoxic mechanism of action is dependent on the molecular interactions of its desacetyl vinblastine hydrazide payload. The primary molecular target beyond the folate receptor is tubulin. The inhibition of tubulin polymerization by the vinblastine moiety disrupts microtubule dynamics, leading to M-phase cell cycle arrest and the induction of apoptosis through a complex signaling cascade. Understanding these downstream molecular events is crucial for the rational design of combination therapies and for predicting and managing the clinical activity of this compound. The provided experimental protocol for the in vitro tubulin polymerization assay serves as a fundamental tool for evaluating the activity of this compound's cytotoxic component and similar microtubule-targeting agents.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vinblastine - Wikipedia [en.wikipedia.org]
- 4. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of tubulin with a new fluorescent analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emodin Sensitizes Cervical Cancer Cells to Vinblastine by Inducing Apoptosis and Mitotic Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinblastine sensitizes leukemia cells to cyclin-dependent kinase inhibitors, inducing acute cell cycle phase-independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Tubulin Polymerization Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays of EC0489
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of the investigational compound EC0489. The described assays are fundamental in drug development to determine a compound's effect on cell viability, proliferation, and the mechanism of cell death.
Data Presentation
Quantitative data from cytotoxicity and apoptosis assays should be summarized to facilitate comparison across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound.[1]
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC50 (µM) | Max Inhibition / Cytotoxicity (%) |
| MCF-7 (Breast Cancer) | MTT | Viability | 48 | 15.2 | 88.5 |
| LDH | Cytotoxicity | 48 | 25.8 | 75.3 | |
| Caspase-3/7 | Apoptosis | 24 | 12.5 | N/A | |
| A549 (Lung Cancer) | MTT | Viability | 48 | 33.7 | 81.2 |
| LDH | Cytotoxicity | 48 | 45.1 | 68.9 | |
| Caspase-3/7 | Apoptosis | 24 | 29.8 | N/A | |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 9.8 | 95.1 |
| LDH | Cytotoxicity | 48 | 18.4 | 82.6 | |
| Caspase-3/7 | Apoptosis | 24 | 8.5 | N/A |
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring metabolic activity.[2][3] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[3][4][5] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of metabolically active cells.[4][6]
Experimental Workflow: MTT Assay
References
- 1. clyte.tech [clyte.tech]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing EC0489-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characterization of cancer cell lines exhibiting resistance to EC0489, a folate receptor-targeted vinca alkaloid. The protocols outlined below are designed to be a foundational resource for investigating the molecular mechanisms of resistance to this targeted chemotherapeutic agent and for the preclinical evaluation of novel therapeutic strategies to overcome such resistance.
This compound is a conjugate of a folate analog and the vinca alkaloid desacetylvinblastine. It selectively targets cancer cells overexpressing the folate receptor, whereupon it is internalized, and the vinca alkaloid component disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The emergence of drug resistance is a significant challenge in cancer therapy, and the development of in vitro models of this compound resistance is crucial for advancing our understanding and developing effective countermeasures.
Section 1: Generation of this compound-Resistant Cancer Cell Lines
The establishment of drug-resistant cancer cell lines is typically achieved through continuous exposure of a parental cell line to gradually increasing concentrations of the therapeutic agent. This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.
Protocol 1: Stepwise Exposure Method for Inducing this compound Resistance
This protocol describes a stepwise method for generating this compound-resistant cancer cell lines. The duration of this process can range from 3 to 18 months, depending on the cell line and the drug concentration increments.[1]
1.1. Initial Characterization of the Parental Cell Line:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo). This will establish the baseline sensitivity.
1.2. Continuous Drug Exposure:
-
Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).
-
Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound by 25-50%.[2]
-
Monitor the cells closely for signs of significant cell death. If more than 50% of the cells die, reduce the drug concentration to the previous level and allow the culture to recover before attempting to increase the concentration again.[2]
-
Repeat this process of stepwise increases in this compound concentration. It is advisable to cryopreserve cell stocks at each new concentration level to have backups.
1.3. Isolation of a Resistant Population:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line.[3]
-
At this stage, the cell population is considered resistant. To ensure a homogenous resistant population, monoclonal selection can be performed through limiting dilution.
1.4. Maintenance of Resistant Cell Lines:
-
Once established, the this compound-resistant cell line should be continuously cultured in a medium containing a maintenance concentration of this compound (typically the highest concentration they were selected in) to retain their resistant phenotype.
Experimental Workflow for Generating this compound-Resistant Cell Lines
Caption: Workflow for the stepwise generation of this compound-resistant cell lines.
Section 2: Characterization of this compound-Resistant Cell Lines
A thorough characterization of the established resistant cell lines is essential to confirm the resistant phenotype and to elucidate the underlying molecular mechanisms.
Quantitative Assessment of Resistance
The degree of resistance is quantified by comparing the drug sensitivity of the resistant cell line to its parental counterpart.
Table 1: Quantitative Comparison of Parental and this compound-Resistant Cell Lines
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Method |
| This compound IC50 (nM) | e.g., 10 nM | e.g., 150 nM | Cell Viability Assay (MTT, CellTiter-Glo) |
| Resistance Index (RI) | 1 | e.g., 15 | RI = IC50 (Resistant) / IC50 (Parental) |
| Doubling Time (hours) | e.g., 24 h | e.g., 28 h | Cell Counting |
| Apoptosis Rate (%) | e.g., 60% | e.g., 15% | Annexin V/PI Staining (Flow Cytometry) |
| Folate Receptor Expression | e.g., High | e.g., Low/Medium | Flow Cytometry, Western Blot, qRT-PCR |
| P-glycoprotein (MDR1) Expression | e.g., Low | e.g., High | Flow Cytometry, Western Blot, qRT-PCR |
| β-tubulin Isotype Expression | e.g., Isotype X high | e.g., Isotype Y high | Western Blot, qRT-PCR |
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values for this compound in both parental and resistant cell lines.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol quantifies the extent of apoptosis induced by this compound.
-
Treat parental and resistant cells with this compound at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol is used to assess the expression levels of proteins potentially involved in this compound resistance.
-
Lyse parental and resistant cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Folate Receptor, P-glycoprotein, specific β-tubulin isotypes, anti-apoptotic proteins like Bcl-2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
Section 3: Investigating Potential Mechanisms of Resistance
Based on the known mechanisms of action of vinca alkaloids and folate receptor-targeted therapies, several signaling pathways may be altered in this compound-resistant cells.
Potential Signaling Pathways Involved in this compound Resistance
Resistance to this compound is likely multifactorial. Key potential mechanisms include:
-
Reduced Drug Accumulation:
-
Decreased Folate Receptor Expression: Lower levels of the folate receptor on the cell surface would lead to reduced uptake of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell.[1][4]
-
-
Alterations in the Drug Target:
-
Inhibition of Apoptosis:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) can prevent the induction of cell death following this compound treatment.
-
Folate Receptor Alpha Signaling: Some studies suggest that folate receptor alpha itself can activate signaling pathways that promote cell survival and chemotherapy resistance.[7]
-
Signaling Pathway Diagram: Potential Mechanisms of this compound Resistance
Caption: Potential molecular mechanisms leading to this compound resistance in cancer cells.
By following these detailed protocols and considering the potential resistance mechanisms, researchers can successfully establish and characterize this compound-resistant cancer cell lines. These models will be invaluable tools for dissecting the complexities of drug resistance and for the development of next-generation therapies to improve patient outcomes.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Folate receptor α increases chemotherapy resistance through stabilizing MDM2 in cooperation with PHB2 that is overcome by MORAb‐202 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EC0489 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC0489 is a folate receptor-targeted vinca alkaloid conjugate. It consists of a folic acid analog that binds to the folate receptor, which is often overexpressed on the surface of various cancer cells. This targeting mechanism allows for the specific delivery of the vinca alkaloid payload, a potent anti-mitotic agent, to tumor cells, thereby minimizing off-target toxicity. Upon binding to the folate receptor, this compound is internalized by the cancer cell through receptor-mediated endocytosis. Once inside the cell, the vinca alkaloid is released and disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This targeted approach has shown significant anti-tumor efficacy in preclinical mouse xenograft models.
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that leverages the overexpression of folate receptors on cancer cells to deliver a cytotoxic payload.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in mouse xenograft models.
Table 1: Efficacy of this compound in KB Human Cervical Cancer Xenografts
| Dosage (µmol/kg) | Administration Schedule | Mouse Strain | Tumor Growth Inhibition | Observations |
| 0.5 | 3 times/week for 3 weeks, IV | nu/nu | Partial Regression | - |
| 1.0 | 3 times/week for 3 weeks, IV | nu/nu | Significant Regression | - |
| 2.0 | 3 times/week for 3 weeks, IV | nu/nu | Complete Regression | Tumor-free by day 27 |
| 3.0 | 3 times/week for 3 weeks, IV | nu/nu | Complete Regression | Tumor-free by day 27 |
| 4.0 | 3 times/week for 3 weeks, IV | nu/nu | Complete Regression | Tumor-free by day 27.[1] |
Table 2: Efficacy of this compound in M109 Murine Lung Carcinoma Xenografts
| Dosage (µmol/kg) | Administration Schedule | Mouse Strain | Tumor Growth Inhibition | Observations |
| 2.0 | 3 times/week for 3 weeks, IV | BALB/c | Significant Regression | Well-tolerated |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor xenograft model in mice.
Materials:
-
Cancer cell line overexpressing folate receptor (e.g., KB, M109)
-
Immunodeficient mice (e.g., nu/nu or SCID mice, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
1 mL syringes with 27-30 gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Culture cancer cells in appropriate complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells and resuspend the pellet in cold, sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >95%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS to the desired final concentration (e.g., 1 x 10^7 cells/mL).
-
If using Matrigel, resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel. Keep the suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension.
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Protocol 2: this compound Administration and Efficacy Evaluation
This protocol outlines the procedure for administering this compound and evaluating its anti-tumor efficacy in established xenograft models.
Materials:
-
This compound
-
Sterile vehicle for reconstitution (e.g., sterile saline)
-
Mice with established subcutaneous tumors (tumor volume of 100-150 mm³)
-
Calipers
-
Analytical balance
-
Animal monitoring and recording sheets
Procedure:
-
Drug Preparation:
-
On each day of treatment, freshly prepare the this compound solution by reconstituting the lyophilized powder with the appropriate sterile vehicle to the desired concentration. The exact formulation should be determined based on the manufacturer's instructions or pre-established laboratory protocols. While specific formulation details for this compound are not publicly available, a common practice for similar compounds is reconstitution in sterile saline.
-
-
Animal Grouping and Dosing:
-
Randomize mice with established tumors into treatment and control groups.
-
Measure and record the initial tumor volume and body weight of each mouse.
-
Administer this compound intravenously (IV) via the tail vein according to the predetermined dosage and schedule (e.g., 2 µmol/kg, 3 times per week for 3 weeks).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity. A body weight loss of more than 20% is generally considered a sign of significant toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Data Analysis and Endpoint:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment and observation.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Caption: Experimental workflow for this compound administration in a mouse xenograft model.
References
Application Notes and Protocols for Flow Cytometry Analysis of EC0489 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of EC0489 (vintafolide), a folate receptor alpha (FRα)-targeted drug conjugate. Detailed protocols for key assays are provided, along with expected data outputs and interpretations.
Introduction
This compound is a targeted chemotherapeutic agent composed of folic acid linked to the vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH).[1][2] This design allows for the selective delivery of the cytotoxic payload to cells overexpressing FRα, a protein frequently upregulated in various cancers, including ovarian and non-small cell lung cancer.[1] The proposed mechanism of action involves receptor-mediated endocytosis, followed by the intracellular release of DAVLBH.[2] DAVLBH then disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses to this compound treatment.
Key Applications
Flow cytometry can be employed to investigate several critical aspects of this compound's mechanism of action:
-
Quantification of Target Expression: Determine the expression level of FRα on the cell surface to identify susceptible cancer cell lines and patient-derived cells.
-
Induction of Apoptosis: Quantify the extent of programmed cell death induced by this compound.
-
Cell Cycle Analysis: Analyze the effect of this compound on cell cycle progression and identify arrest at specific phases.
-
Signaling Pathway Modulation: Investigate the activation or inhibition of key signaling pathways downstream of FRα engagement and vinca alkaloid-induced stress.
Data Presentation
The following tables provide a structured summary of the quantitative data that can be obtained from the flow cytometry experiments described in the protocols below.
Table 1: Quantification of Folate Receptor Alpha (FRα) Expression
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) of Anti-FRα Antibody | Antibody Binding Capacity (ABC) per Cell |
| FRα-positive (e.g., IGROV-1) | Untreated | High | High (e.g., 10^5 - 10^6) |
| FRα-negative (e.g., CHO) | Untreated | Low / Background | Low |
| Experimental Cells | Untreated | Variable | Variable |
Table 2: Analysis of Apoptosis Induction by this compound
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | High (e.g., >95%) | Low (e.g., <5%) | Low (e.g., <2%) |
| This compound (e.g., 10 nM, 48h) | Decreased | Increased | Increased |
| This compound (e.g., 100 nM, 48h) | Significantly Decreased | Variable (may decrease as cells progress to late apoptosis) | Significantly Increased |
Table 3: Cell Cycle Analysis of this compound Treated Cells
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Normal Distribution (e.g., 50-60%) | Normal Distribution (e.g., 20-30%) | Normal Distribution (e.g., 10-20%) |
| This compound (e.g., 10 nM, 24h) | Decreased | Decreased | Increased |
| This compound (e.g., 100 nM, 24h) | Significantly Decreased | Significantly Decreased | Significantly Increased |
Experimental Protocols
Protocol 1: Quantification of Folate Receptor Alpha (FRα) Expression
This protocol describes the quantification of FRα on the cell surface using a directly conjugated monoclonal antibody and calibrated beads for determining the antibody binding capacity (ABC).
Materials:
-
FRα-positive (e.g., IGROV-1) and FRα-negative (e.g., CHO) control cell lines
-
Experimental cells to be tested
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Anti-Human Folate Receptor alpha antibody, PE-conjugated (e.g., Clone 5/FRAB or similar)[4][5]
-
PE-conjugated isotype control antibody (e.g., Rat IgG2a, κ)[5]
-
Quantum™ MESF (Molecules of Equivalent Soluble Fluorophore) beads or similar antibody binding capacity calibration beads
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (1-5 x 10^6 cells per sample) and wash twice with cold PBS.
-
Resuspend cells in 100 µL of cold Flow Cytometry Staining Buffer.
-
-
Antibody Staining:
-
Add the PE-conjugated anti-FRα antibody or the corresponding isotype control at the manufacturer's recommended concentration (e.g., 5 µL per test).[5]
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
-
Bead Preparation and Analysis:
-
Prepare the calibration beads according to the manufacturer's instructions.
-
Run the bead populations on the flow cytometer to generate a standard curve of MFI versus the number of fluorophores per bead.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cell samples on the flow cytometer.
-
Gate on the single, live cell population based on forward and side scatter properties.
-
Record the MFI of the PE signal for both the anti-FRα and isotype control stained cells.
-
-
Data Analysis:
-
Subtract the MFI of the isotype control from the MFI of the anti-FRα stained cells.
-
Use the standard curve generated from the calibration beads to convert the MFI of the experimental samples to the number of antibody binding sites per cell (ABC).
-
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM - 100 nM) and a vehicle control for 24-72 hours.
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant (containing floating cells) into a separate tube.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., TrypLE™).
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound (e.g., 1 nM - 100 nM) and a vehicle control for a duration that allows for cell cycle progression (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 2.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Acquire a sufficient number of events (e.g., 20,000) for accurate cell cycle modeling.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Pathways and Workflows
Caption: this compound binds to FRα, is internalized, and releases its cytotoxic payload, leading to mitotic arrest and apoptosis.
Caption: Workflow for analyzing this compound-treated cells using flow cytometry, from cell culture to data analysis.
Caption: this compound modulates signaling pathways through both FRα engagement and vinca alkaloid-induced stress.
References
- 1. Vintafolide: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PE Rat Anti-Human Folate Receptors α/β (FRαβ) [bdbiosciences.com]
- 5. PE Rat Anti-Human Folate Receptors α/β (FRαβ) [bdbiosciences.com]
Application Notes and Protocols for EC0489
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to EC0489
This compound is a folate receptor-targeted small molecule-drug conjugate (SMDC) designed for the selective delivery of a potent cytotoxic agent to cancer cells that overexpress the folate receptor (FR). Structurally, this compound is analogous to vintafolide (EC145) and is composed of four key modules:
-
Folic Acid: A high-affinity targeting ligand that binds to the folate receptor, which is frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and kidney cancers.[1][2]
-
Hydrophilic Peptide Spacer: This component enhances the water solubility of the conjugate, preventing non-specific diffusion across cell membranes and ensuring that cellular uptake is primarily mediated by folate receptor endocytosis.[3]
-
Cleavable Linker: this compound incorporates a self-immolative disulfide-containing linker. This linker is stable in the bloodstream but is designed to be cleaved in the reductive environment of the endosomes and cytoplasm of the target cell, releasing the active cytotoxic drug.[1][3]
-
Cytotoxic Payload: The cytotoxic agent is a derivative of a vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH). Vinca alkaloids are potent microtubule-destabilizing agents that induce cell cycle arrest and apoptosis.[1][3]
The targeted delivery of DAVLBH via the folate receptor aims to increase the therapeutic index of the cytotoxic agent by concentrating its activity at the tumor site and minimizing exposure to healthy tissues.
II. Chemical Formulation and Synthesis
A. Chemical Formulation
While the precise clinical formulation of this compound is not publicly disclosed, formulations for similar folate-drug conjugates like vintafolide (EC145) provide valuable guidance. Vintafolide has been formulated as a lyophilized solid to ensure stability at ambient temperatures. This lyophilized powder is reconstituted with an aqueous diluent before intravenous administration. An earlier aqueous liquid formulation of vintafolide required frozen storage to maintain stability.
Table 1: Potential Excipients for a Lyophilized Formulation of this compound
| Component | Function |
| Mannitol | Bulking agent |
| Sucrose | Lyoprotectant |
| Polysorbate 80 | Solubilizing agent |
| Phosphate Buffer | pH control (e.g., pH 7.4) |
B. Synthesis of this compound
The synthesis of this compound involves a multi-step process to assemble the four key modules. The general strategy is based on the well-established principles of bioconjugation chemistry. While a specific protocol for this compound is not available, the following represents a plausible synthetic workflow based on the synthesis of related folate-drug conjugates with disulfide linkers.[4][5]
Experimental Protocol: Synthesis of a Folate-Disulfide-DAVLBH Conjugate (this compound Analog)
Materials:
-
Folic acid derivative with a reactive functional group (e.g., amine or carboxyl)
-
Heterobifunctional disulfide-containing linker
-
Desacetylvinblastine monohydrazide (DAVLBH)
-
Peptide spacer (e.g., with terminal amino and carboxyl groups)
-
Coupling reagents (e.g., EDC, NHS)
-
Solvents (e.g., DMSO, DMF)
-
Purification supplies (e.g., HPLC system, columns)
Methodology:
-
Activation of Folic Acid: A folic acid derivative is activated at its γ-carboxyl group using a coupling agent like EDC/NHS to form an active ester. This selective activation prevents reaction at the α-carboxyl group.
-
Coupling of Peptide Spacer to Folic Acid: The activated folic acid is reacted with the N-terminus of the peptide spacer to form a stable amide bond.
-
Introduction of the Disulfide Linker: The C-terminus of the folate-peptide conjugate is then coupled to one end of the heterobifunctional disulfide linker.
-
Conjugation of DAVLBH: The other end of the linker is then reacted with DAVLBH to form the final this compound conjugate.
-
Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the synthesized this compound are confirmed by mass spectrometry and NMR spectroscopy.
III. Mechanism of Action and Signaling Pathway
The mechanism of action of this compound begins with the binding of the folic acid moiety to the folate receptor on the surface of cancer cells.[3] This is followed by receptor-mediated endocytosis, where the entire conjugate is internalized into the cell within an endosome.[3] The acidic environment of the endosome facilitates the dissociation of the conjugate from the receptor. Subsequently, the disulfide linker is cleaved by the reductive environment of the cell, releasing the active DAVLBH into the cytoplasm.[3]
DAVLBH then exerts its cytotoxic effect by binding to tubulin, inhibiting microtubule polymerization, and disrupting the formation of the mitotic spindle. This leads to an arrest of the cell cycle in the M phase, which ultimately triggers apoptosis.
The vinca alkaloid-induced apoptotic signaling pathway involves several key events:
-
JNK Activation: Disruption of microtubule dynamics leads to the activation of c-Jun N-terminal kinase (JNK).[6]
-
Mcl-1 Downregulation: Activated JNK can lead to the downregulation of the anti-apoptotic protein Mcl-1.[6]
-
NF-κB Activation: Vinca alkaloids can induce the degradation of IκBα, leading to the activation of the NF-κB signaling pathway, which can contribute to apoptosis.[7][8]
-
Caspase Activation: The culmination of these signaling events is the activation of the caspase cascade, leading to the execution of apoptosis.[9]
References
- 1. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Targeting the Folate Receptor in Ovarian Cancer Coming of Age? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of releasable folate-drug conjugates using a novel heterobifunctional disulfide-containing linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An assembly concept for the consecutive introduction of unsymmetrical disulfide bonds: synthesis of a releasable multidrug conjugate of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: EC0489 for Folate Receptor-Positive Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information specifically detailing the quantitative data and experimental protocols for EC0489 is limited. Therefore, these application notes and protocols have been developed using data from closely related folate receptor-targeted imaging agents, such as 99mTc-etarfolatide (EC20), as a representative model. The principles and methodologies described herein are intended to provide a comprehensive framework for the application of this compound in preclinical and clinical research.
Introduction
This compound is a folate receptor (FR)-targeted imaging agent. It is a conjugate of a folic acid analog and a chelator suitable for radiolabeling, likely with a gamma-emitting radionuclide such as Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging. The high affinity of folic acid for the folate receptor alpha (FRα), which is overexpressed in a variety of solid tumors, makes this compound a promising candidate for the non-invasive imaging of FR-positive cancers.[1] This technology can aid in patient selection for FR-targeted therapies, monitoring treatment response, and understanding tumor biology.
Folate Receptor-Positive Tumors:
FRα is highly expressed in a number of epithelial malignancies while its expression in normal tissues is limited, primarily restricted to the apical surface of some polarized epithelial cells, such as in the kidney and placenta.[2] This differential expression provides a high tumor-to-background ratio for targeted imaging agents.
Tumor types known to overexpress Folate Receptor Alpha include: [1][2][3][4]
-
Ovarian Cancer
-
Non-small Cell Lung Cancer (NSCLC)
-
Breast Cancer (especially triple-negative)
-
Kidney Cancer
-
Endometrial Cancer
-
Colorectal Cancer
-
Head and Neck Squamous Cell Carcinoma
Mechanism of Action
The imaging mechanism of this compound is based on the specific binding and internalization of the agent by FR-positive tumor cells.
-
Binding: this compound circulates in the bloodstream and binds with high affinity to FRα on the surface of tumor cells.
-
Internalization: Upon binding, the this compound-FRα complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.
-
Signal Generation: The radionuclide attached to this compound decays within the cell, emitting gamma rays that can be detected by a SPECT camera, generating a diagnostic image.
Quantitative Data Summary
The following tables summarize representative quantitative data for folate receptor-targeted imaging agents. These values should be considered as a reference for the expected performance of this compound.
Table 1: In Vitro Binding and Uptake
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | FR-positive cells | ~1 nM | [5] |
| In Vitro Uptake (% of added dose) | KB (FR+++) | 52% | [6] |
| IGROV-1 (FR++) | 1.16 ± 0.64% ID/g (in vivo) | [6] | |
| LoVo (FR+) | 0.66 ± 0.17% ID/g (in vivo) | [6] |
Table 2: In Vivo Biodistribution in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Organ | 1 hour post-injection | 4 hours post-injection |
| Tumor (FR-positive) | 4.55 ± 0.24 | 2.33 ± 0.36 |
| Blood | < 1 | < 0.5 |
| Kidney | High | Moderate |
| Liver | Low | Low |
| Muscle | Very Low | Very Low |
| Tumor-to-Muscle Ratio | > 10 | > 15 |
(Data are representative values from preclinical studies with 99mTc-labeled folate radiotracers in mice bearing FR-positive xenografts and may vary depending on the specific tumor model and imaging agent.)[1][6]
Experimental Protocols
In Vitro Cell Binding and Uptake Assay
This protocol determines the specificity and extent of this compound uptake in folate receptor-positive and negative cell lines.
Materials:
-
FR-positive (e.g., KB, IGROV-1) and FR-negative (e.g., A549) cancer cell lines
-
Cell culture medium (folate-free for 24-48h prior to experiment)
-
Radiolabeled this compound (e.g., 99mTc-EC0489)
-
Unlabeled folic acid (for competition/blocking studies)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Gamma counter
Protocol:
-
Cell Culture: Culture FR-positive and FR-negative cells in appropriate folate-free medium to upregulate FR expression. Seed cells in 24-well plates and allow them to adhere overnight.
-
Binding Assay:
-
For total binding, add radiolabeled this compound to the cell culture medium at a final concentration of ~1-10 nM.
-
For non-specific binding, pre-incubate a parallel set of wells with a high concentration of unlabeled folic acid (e.g., 100 µM) for 15-30 minutes before adding the radiolabeled this compound.
-
-
Incubation: Incubate the plates at 37°C for 1-4 hours.
-
Washing: Remove the medium and wash the cells three times with ice-cold PBS to remove unbound radiotracer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to lyse the cells.
-
Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the added dose that was taken up by the cells. Specific binding is determined by subtracting the non-specific binding from the total binding.
In Vivo SPECT/CT Imaging in Tumor-Bearing Mice
This protocol describes the use of this compound for non-invasive imaging of FR-positive tumors in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FR-positive tumor cells
-
Radiolabeled this compound (e.g., 99mTc-EC0489)
-
SPECT/CT scanner
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Tumor Model: Inoculate FR-positive tumor cells subcutaneously into the flank of immunocompromised mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Injection: Administer a sterile solution of radiolabeled this compound (e.g., 5-10 MBq) via tail vein injection.
-
Imaging:
-
At desired time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the mice.
-
Position the mouse in the SPECT/CT scanner.
-
Acquire whole-body CT for anatomical reference, followed by a SPECT acquisition.
-
SPECT Parameters (for 99mTc):
-
Energy window: 140 keV ± 10%
-
Collimator: Low-energy, high-resolution
-
Acquisition time: 20-30 minutes
-
-
-
Image Analysis:
-
Reconstruct the SPECT and CT images and co-register them.
-
Draw regions of interest (ROIs) around the tumor and other organs on the fused images.
-
Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
Following the final imaging session, euthanize the mice.
-
Dissect tumors and major organs.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to validate the imaging data.
-
Conclusion
This compound holds significant promise as a targeted imaging agent for folate receptor-positive tumors. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical and clinical studies to further evaluate its diagnostic utility. The ability to non-invasively identify patients with FR-positive tumors can facilitate the development and application of personalized medicine strategies targeting this important cancer biomarker.
References
- 1. Comparison of the biodistribution and tumor targeting of two 99mTc-labeled anti-EGFR nanobodies in mice, using pinhole SPECT/micro-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Preclinical Evaluation of 99mTc Direct Labeling [research.amanote.com]
- 3. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. In vitro and in vivo targeting of different folate receptor-positive cancer cell lines with a novel 99mTc-radiofolate tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EC0489 Combination Therapy Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC0489 is a folate receptor-targeted drug conjugate. It consists of a folate analog, which binds with high affinity to the folate receptor (FR), linked to the vinca alkaloid desacetyl vinblastine hydrazide.[1][2] The folate receptor is frequently overexpressed in a variety of solid tumors, including ovarian and non-small cell lung cancer, while its expression in normal tissues is limited.[2][3] This differential expression allows for the targeted delivery of the cytotoxic vinca alkaloid to cancer cells, thereby minimizing systemic toxicity.[1]
Upon binding to the folate receptor, this compound is internalized by the cell through endocytosis. Inside the cell, the vinca alkaloid moiety is released and disrupts microtubule dynamics. This interference with microtubule assembly and disassembly leads to cell cycle arrest, primarily in the M-phase, and subsequently induces apoptosis (programmed cell death).[1][4]
These application notes provide a comprehensive set of protocols for preclinical evaluation of this compound in combination with other chemotherapeutic agents to identify synergistic interactions that can enhance anti-tumor efficacy.
Data Presentation: Quantitative Analysis of Combination Effects
The synergy of this compound with a partner agent (Agent X) can be quantified using cell viability data. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cell Viability (MTS Assay) of this compound in Combination with Agent X in FR-Positive Cancer Cells (e.g., KB, IGROV-1)
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) | Combination Index (CI) |
| Control | - | 100 ± 5.2 | - |
| This compound | IC50 | 50 ± 3.1 | - |
| Agent X | IC50 | 50 ± 4.5 | - |
| This compound + Agent X | 0.5 x IC50 + 0.5 x IC50 | 35 ± 2.8 | < 1 (Synergistic) |
| This compound + Agent X | 1 x IC50 + 1 x IC50 | 15 ± 2.1 | < 1 (Strongly Synergistic) |
Table 2: Apoptosis Induction (Annexin V/PI Staining) in FR-Positive Cancer Cells
| Treatment Group | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) | Total % Apoptotic Cells |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| This compound | 15.4 ± 1.8 | 5.2 ± 0.9 | 20.6 |
| Agent X | 12.8 ± 1.5 | 4.1 ± 0.7 | 16.9 |
| This compound + Agent X | 35.7 ± 2.9 | 10.3 ± 1.2 | 46.0 |
Table 3: Cell Cycle Distribution (Propidium Iodide Staining) in FR-Positive Cancer Cells
| Treatment Group | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Control | 60.3 ± 3.5 | 25.1 ± 2.1 | 14.6 ± 1.9 |
| This compound | 10.2 ± 1.8 | 8.5 ± 1.1 | 81.3 ± 4.2 |
| Agent X | 55.7 ± 4.1 | 30.2 ± 2.8 | 14.1 ± 2.0 |
| This compound + Agent X | 8.9 ± 1.5 | 6.3 ± 0.9 | 84.8 ± 3.7 |
Table 4: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 (Mean ± SEM) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound | 800 ± 95 | 46.7 |
| Agent X | 950 ± 110 | 36.7 |
| This compound + Agent X | 250 ± 45 | 83.3 |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EC0489 Technical Support Center: Enhancing Solubility for In Vitro Success
Welcome to the EC0489 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a folate receptor-targeted drug conjugate. It belongs to the vinca alkaloid family of compounds. Its mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin. This disruption of the microtubule dynamics leads to cell cycle arrest, primarily in the M-phase, and subsequently induces apoptosis (cell death) in targeted cancer cells that overexpress the folate receptor.[1][2]
Q2: I am experiencing difficulty dissolving this compound for my in vitro experiments. What are the recommended solvents?
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
To minimize solvent-induced toxicity in your in vitro assays, it is crucial to keep the final concentration of DMSO as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: How should I store this compound?
As a general guideline for cytotoxic agents and complex molecules, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to store it at -20°C or -80°C. Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to address solubility issues with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in aqueous buffer (e.g., PBS). | Low intrinsic aqueous solubility of the compound. | 1. Prepare a high-concentration stock solution in DMSO. Start by dissolving the this compound powder in a small volume of 100% DMSO to create a stock solution (e.g., 10 mM).2. Sonication. Gently sonicate the DMSO stock solution in a water bath for 5-10 minutes to aid dissolution.3. Gentle Warming. If sonication is not sufficient, warm the solution to 37°C for a short period (10-15 minutes). Avoid excessive heat as it may degrade the compound.4. Serial Dilution. Once the stock solution is clear, perform serial dilutions in your desired aqueous buffer or cell culture medium to reach the final working concentration. Ensure vigorous mixing during dilution. |
| Precipitation occurs when diluting the DMSO stock in aqueous buffer. | The compound is "crashing out" of the solution due to the change in solvent polarity. | 1. Increase the initial volume of the aqueous buffer. Add the DMSO stock dropwise to a larger volume of the aqueous buffer while vortexing to ensure rapid and even dispersion.2. Use a surfactant. Consider adding a small, biocompatible amount of a surfactant like Polysorbate 20 (Tween 20) or Pluronic F-68 to the aqueous buffer before adding the this compound stock solution. The final concentration of the surfactant should be optimized and kept low (e.g., 0.01-0.1%).3. pH Adjustment. The solubility of folate conjugates can be pH-dependent. Test the solubility in buffers with slightly different pH values (e.g., pH 6.5, 7.4, 8.0) to identify the optimal pH for solubility. |
| The prepared solution appears cloudy or has visible particles. | Incomplete dissolution or presence of insoluble impurities. | 1. Centrifugation. Centrifuge the solution at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.2. Filtration. Carefully collect the supernatant and filter it through a 0.22 µm sterile syringe filter to remove any remaining particulates before adding it to your cell cultures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution. If not fully dissolved, sonicate for 5-10 minutes or warm to 37°C for 10-15 minutes.
-
Once the stock solution is clear, prepare working solutions by performing serial dilutions in sterile PBS or your cell culture medium. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100.
-
Store the stock solution in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line overexpressing the folate receptor.
Materials:
-
Folate receptor-positive cancer cell line (e.g., KB, IGROV1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from your working solutions.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
This compound Mechanism of Action
Caption: this compound binds to the folate receptor, is internalized, and disrupts microtubule formation, leading to apoptosis.
Experimental Workflow for Solubility Troubleshooting
References
Technical Support Center: Overcoming EC0489 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with EC0489 (vintafolide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as vintafolide, is a folate-receptor (FR) targeted small molecule-drug conjugate. It consists of the B vitamin folic acid linked to a potent microtubule-destabilizing agent, desacetylvinblastine hydrazide (DAVLBH), which is a vinca alkaloid.[1][2][3] The folate component of this compound binds with high affinity to the folate receptor, which is often overexpressed on the surface of various cancer cells, including ovarian and non-small cell lung cancer.[2] Upon binding, this compound is internalized into the cell via endocytosis. Inside the cell, the linker is cleaved, releasing the DAVLBH payload. DAVLBH then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][4]
Q2: My cancer cell line is reported to be folate receptor-positive, but I am observing a lack of response to this compound. What are the potential reasons?
A2: Several factors could contribute to a lack of response to this compound, even in folate receptor-positive (FR-positive) cells:
-
Low Folate Receptor Expression: While the cell line may be generally classified as FR-positive, the actual level of FR expression might be too low for effective therapeutic concentration of the drug to be internalized. It is crucial to quantify the FR expression level in your specific cell culture.
-
Multidrug Resistance (MDR) Mechanisms: The cancer cells may express efflux pumps, such as P-glycoprotein (P-gp), which actively transport the DAVLBH payload out of the cell before it can exert its cytotoxic effect.[1][2] High P-gp expression has been identified as a strong predictor of resistance to vintafolide.[1][2]
-
Alterations in Microtubule Dynamics: Mutations in tubulin genes or changes in the expression of tubulin isotypes can alter the binding site of vinca alkaloids, rendering the DAVLBH payload ineffective.
-
Impaired Endocytic Pathway: Defects in the endocytic pathway can prevent the proper internalization of the this compound-FR complex, thus limiting the intracellular release of DAVLBH.
-
Experimental Conditions: Suboptimal drug concentration, incubation time, or cell culture conditions can affect the observed efficacy.
Q3: How can I determine if my this compound-resistant cancer cells have high P-glycoprotein (P-gp) expression?
A3: You can assess P-gp expression and activity through several methods:
-
Western Blotting: This technique allows for the detection and quantification of P-gp protein levels in your cell lysates.
-
Flow Cytometry: Using a fluorescently-labeled antibody specific for P-gp, you can quantify the percentage of cells expressing P-gp on their surface and the intensity of expression.
-
P-gp Efflux Activity Assay: Functional assays, such as the calcein-AM or rhodamine 123 efflux assay, can measure the activity of P-gp. In these assays, a fluorescent substrate of P-gp is loaded into the cells. In cells with high P-gp activity, the fluorescent substrate is actively pumped out, resulting in lower intracellular fluorescence compared to control cells or cells treated with a P-gp inhibitor.[2]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in a known FR-positive cell line.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| P-glycoprotein (P-gp) mediated efflux of DAVLBH | Co-treat the cells with this compound and a P-gp inhibitor (e.g., elacridar, verapamil). | A significant decrease in the IC50 value of this compound in the presence of the P-gp inhibitor, indicating that P-gp efflux is a major resistance mechanism.[2] |
| Low or heterogeneous Folate Receptor (FR) expression | Quantify FR expression levels using flow cytometry or qPCR. Sort the cell population based on FR expression and re-run the cytotoxicity assay on the high-expressing population. | A lower IC50 value in the high FR-expressing subpopulation, confirming that low expression was the cause of the initial high IC50. |
| Alterations in tubulin structure or expression | Sequence the tubulin genes for known resistance-conferring mutations. Analyze the expression of different tubulin isotypes via western blot or qPCR. | Identification of mutations or altered isotype expression that could explain the resistance. |
| Suboptimal experimental parameters | Perform a dose-response matrix experiment with varying this compound concentrations and incubation times (e.g., 24, 48, 72 hours). | Determination of the optimal concentration and incubation time for your specific cell line. |
Issue 2: Inconsistent results in this compound cytotoxicity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell seeding density variability | Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count immediately before plating. | More consistent cell numbers across wells, leading to lower variability in viability readouts. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | Reduced variability between replicate wells. |
| Drug stability and solubility | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure the drug is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. | Consistent drug potency across experiments. |
Quantitative Data Summary
The following tables provide representative data on the effect of P-gp expression on this compound (vintafolide) sensitivity and the potential for reversal with a P-gp inhibitor.
Table 1: this compound (Vintafolide) and DAVLBH IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Folate Receptor Status | P-gp Expression | DAVLBH IC50 (nM) | Vintafolide IC50 (nM) | Fold Resistance (to Vintafolide) |
| KB (Parental) | High | Low | ~5 | ~1.5 | 1 (Sensitive) |
| KB-DR150 | High | High | >1000 | ~150 | ~100 |
| NCI/ADR-RES-FR | High | High | >1000 | ~200 | ~133 |
Data are illustrative and compiled from trends reported in the literature.[2] A higher IC50 value indicates greater resistance.[5]
Table 2: Effect of P-gp Inhibitor on Vintafolide IC50 in Resistant Cells
| Cell Line | Treatment | Vintafolide IC50 (nM) | Fold Sensitization |
| KB-DR150 | Vintafolide alone | ~150 | - |
| KB-DR150 | Vintafolide + Elacridar (P-gp inhibitor) | ~30 | ~5-fold |
| NCI/ADR-RES-FR | Vintafolide alone | ~200 | - |
| NCI/ADR-RES-FR | Vintafolide + Elacridar (P-gp inhibitor) | ~40 | ~5-fold |
Data are illustrative and based on findings that P-gp inhibitors can increase sensitivity to vintafolide by approximately 5-fold or more in resistant, FR-expressing cells.[2]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
FR-positive cancer cell line (e.g., KB, IGROV-1)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: P-glycoprotein (P-gp) Efflux Activity Assay (Calcein-AM Assay)
This protocol measures the functional activity of the P-gp efflux pump.
Materials:
-
Sensitive and suspected resistant cancer cell lines
-
96-well black, clear-bottom plates
-
Calcein-AM (cell-permeable, non-fluorescent)
-
P-gp inhibitor (e.g., verapamil, elacridar)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Inhibitor Pre-incubation: For inhibitor-treated wells, pre-incubate the cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to all wells at a final concentration of 0.25-1 µM. Incubate for 30 minutes at 37°C.
-
Wash: Gently wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Efflux Period: Add fresh, pre-warmed culture medium (with or without the P-gp inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence (calcein) using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
Data Analysis: Compare the fluorescence intensity of the resistant cells to the sensitive cells. Lower fluorescence in the resistant cells indicates higher P-gp activity. An increase in fluorescence in the resistant cells upon treatment with a P-gp inhibitor confirms P-gp-mediated efflux.
Protocol 3: Folate Receptor Expression Analysis by Flow Cytometry
This protocol quantifies the cell surface expression of the folate receptor.
Materials:
-
Cancer cell lines
-
Primary antibody against Folate Receptor Alpha (e.g., Mov18)
-
Fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
Isotype control antibody
-
Flow cytometry buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension of approximately 1x10^6 cells per sample in flow cytometry buffer.
-
Primary Antibody Incubation: Incubate the cells with the anti-FRα primary antibody or the isotype control antibody for 30-60 minutes on ice.
-
Wash: Wash the cells twice with cold flow cytometry buffer by centrifugation.
-
Secondary Antibody Incubation: Resuspend the cells in the fluorescently-labeled secondary antibody solution and incubate for 30 minutes on ice in the dark.
-
Wash: Wash the cells twice with cold flow cytometry buffer.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the fluorescence intensity of the cells stained with the anti-FRα antibody compared to the isotype control to determine the level of FR expression.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound (vintafolide).
Caption: P-gp mediated resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. High Levels of Expression of P-glycoprotein/Multidrug Resistance Protein Result in Resistance to Vintafolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vintafolide (EC145) for the treatment of folate-receptor-α positive platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Minimizing EC0489 Off-Target Effects In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo application of EC0489, a folate-targeted vinca alkaloid conjugate. Our resources are designed to help you anticipate and troubleshoot potential issues, ensuring the successful execution of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule drug conjugate (SMDC) that consists of a folate molecule linked to the cytotoxic vinca alkaloid, desacetylvinblastine monohydrazide (DAVLBH).[1] The folate component of this compound binds with high affinity to the folate receptor alpha (FRα), which is overexpressed on the surface of various cancer cells.[2] Upon binding, the this compound-FRα complex is internalized by the cell through endocytosis. Inside the cell, the linker connecting the folate and the drug is cleaved, releasing the potent vinca alkaloid payload.[2] The released DAVLBH then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[2]
Q2: What are the primary on-target and potential off-target effects of this compound?
A2: The primary on-target effect is the targeted killing of FRα-positive cancer cells. Potential off-target effects can arise from several mechanisms:
-
On-target, off-tumor toxicity: this compound may bind to FRα expressed on normal tissues. However, in most normal tissues, FRα is located on the apical (luminal) surface of epithelial cells, which is not readily accessible to intravenously administered drugs. The kidneys are a notable exception where FRα is expressed and accessible.
-
Off-target, payload-related toxicity: Premature cleavage of the linker in circulation can release the vinca alkaloid payload, which can then exert its cytotoxic effects on healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. Vinca alkaloids are also known to have potential neurotoxic effects.[3][4]
-
Non-specific uptake: The drug conjugate may be taken up by normal cells through non-specific mechanisms, although this is generally a minor contributor to toxicity for well-designed SMDCs.
Q3: How can I confirm that the observed anti-tumor effect is on-target?
A3: A standard method to confirm on-target activity is to perform a competition experiment. In your in vivo model, a cohort of animals is treated with this compound in combination with a co-dosed excess of a benign folate ligand.[5] If the anti-tumor effect of this compound is blocked or significantly reduced in the presence of the competing folate ligand, it demonstrates that the activity is mediated through the folate receptor.[5]
Q4: What is the reported efficacy of this compound and its analogs in preclinical models?
A4: Preclinical studies on this compound and its close analog vintafolide (EC145) have shown significant anti-tumor activity in FRα-positive xenograft models. In nude mice bearing established KB tumors (a human nasopharyngeal carcinoma cell line with high FRα expression), this compound treatment led to rapid tumor regression and even cures at well-tolerated doses.[6] Similarly, vintafolide demonstrated complete responses and cures in mice with FR-positive human xenografts.[5]
Q5: What are the known dose-limiting toxicities of folate-vinca alkaloid conjugates?
A5: In a Phase I clinical trial of vintafolide (EC145), constipation was identified as the dose-limiting toxicity.[7] This is a known side effect of vinca alkaloids.[3] Preclinical studies with this compound suggest it has a higher maximum tolerated dose (MTD) and reduced clearance in the bile duct compared to vintafolide, which may translate to a better safety profile.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Animal Morbidity
| Potential Cause | Troubleshooting Step |
| Dose too high for the specific animal model/strain. | 1. Review the literature for the MTD of this compound or similar compounds in your specific mouse or rat strain. The MTD can vary between strains.[8] 2. Perform a dose-range finding study to determine the MTD in your model. Start with a lower dose and escalate until signs of toxicity are observed. |
| Off-target toxicity due to payload release. | 1. Assess the stability of your this compound formulation. Ensure it has been stored correctly and has not degraded, which could lead to premature drug release. 2. Analyze plasma samples for the presence of free vinca alkaloid payload. |
| On-target toxicity in FRα-expressing normal tissues (e.g., kidney). | 1. Perform histological analysis of the kidneys and other potential target organs to look for signs of damage. 2. Consider a dosing schedule with more frequent, lower doses, which may reduce saturation of receptors in normal tissues.[6] |
| Animal health status. | Ensure that the animals are healthy and free from underlying infections or stress, which can increase their sensitivity to drug toxicity. |
Issue 2: Lack of Expected Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Step |
| Low or absent Folate Receptor alpha (FRα) expression in the tumor model. | 1. Confirm FRα expression in your tumor cell line or patient-derived xenograft (PDX) model using methods like immunohistochemistry (IHC), western blot, or flow cytometry. 2. Select a tumor model with confirmed high FRα expression for your in vivo studies. |
| Suboptimal dosing regimen. | 1. Ensure the dose being used is at or near the MTD for optimal therapeutic effect. 2. Experiment with different dosing schedules. Studies with vintafolide suggest that a more frequent dosing schedule (e.g., daily for 5 days) can be more effective than less frequent, higher doses.[6] |
| Drug formulation or administration issues. | 1. Verify the concentration and stability of your this compound dosing solution. 2. Ensure accurate and consistent administration, especially for intravenous injections. |
| Development of drug resistance. | While less common in initial short-term studies, tumors can develop resistance. This is a complex area that may require further investigation into the tumor biology. |
Issue 3: Inconsistent or Unreliable Biodistribution Data
| Potential Cause | Troubleshooting Step |
| Issues with labeling or detection of this compound. | 1. If using a radiolabeled or fluorescently tagged version of this compound, ensure the stability of the label in vivo. 2. Validate your detection method (e.g., gamma counting, fluorescence imaging) for sensitivity and linearity. |
| Variability in animal physiology. | 1. Use age- and weight-matched animals to reduce variability. 2. Ensure consistent timing of sample collection post-injection. |
| Tissue processing artifacts. | 1. Standardize your tissue harvesting and processing procedures. 2. Ensure complete homogenization of tissues for accurate quantification. |
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound and its close analog, vintafolide (EC145).
Table 1: In Vivo Efficacy of this compound and Vintafolide (EC145)
| Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Citation |
| This compound | Nude mice | Subcutaneous KB xenografts (~140 mm³) | 1, 2, 3, and 4 µmol/kg, three times per week for 3 weeks | Dose-responsive tumor regression. All animals in the 2, 3, and 4 µmol/kg groups were tumor-free by day 27. | [6] |
| Vintafolide (EC145) | Nude mice | Subcutaneous KB xenografts (~100 mm³) | 2 µmol/kg, three times a week for 2-3 weeks | Complete response in 5/5 mice; cures in 4/5 mice. | [5] |
| Vintafolide (EC145) | Nude mice | Subcutaneous J6456 lymphoma | Not specified | Complete cures in 5/5 mice. | [5] |
Table 2: Comparative Toxicity Data for Folate-Vinca Alkaloid Conjugates
| Compound | Observation | Implication | Citation |
| This compound | ~70% less clearance in the bile duct compared to EC145. | Reduced potential for liver-mediated off-target toxicity. | [6] |
| This compound | ~70% increase in the maximum tolerated dose (MTD) compared to EC145. | Wider therapeutic window. | [6] |
| Vintafolide (EC145) | Dose-limiting toxicity in a Phase I clinical trial was constipation. | A known side effect of vinca alkaloids, likely due to off-target effects on the nervous system. | [7] |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Tumor Implantation:
-
Culture FRα-positive cancer cells (e.g., KB cells) under standard conditions.
-
Implant 1-5 x 10⁶ cells subcutaneously into the flank of immunodeficient mice (e.g., nu/nu mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Randomization and Grouping:
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Groups should include:
-
Vehicle control (e.g., saline).
-
This compound at various dose levels.
-
This compound + excess competing folate ligand (for on-target validation).
-
Unconjugated DAVLBH at its MTD (as a comparator).
-
-
-
Drug Administration:
-
Administer this compound intravenously (e.g., via tail vein injection) according to the desired dosing schedule (e.g., three times a week for 3 weeks).[6]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health status daily.
-
Define endpoints for tumor size or animal morbidity in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Statistically compare tumor growth between treatment and control groups.
-
Protocol 2: Assessment of Potential Hematological Toxicity
-
Animal Treatment:
-
Treat a cohort of healthy mice (e.g., BALB/c) with this compound at its MTD and a supra-MTD dose for a defined period (e.g., one or more treatment cycles). Include a vehicle control group.
-
-
Blood Collection:
-
Collect blood samples (e.g., via retro-orbital or tail vein bleed) at baseline and at various time points during and after treatment.
-
-
Complete Blood Count (CBC) Analysis:
-
Perform a CBC to quantify red blood cells, white blood cells (including differential counts), and platelets.
-
-
Bone Marrow Analysis (Optional):
-
At the end of the study, harvest bone marrow from the femurs.
-
Perform colony-forming unit (CFU) assays to assess the impact on hematopoietic progenitor cells.[9]
-
-
Data Analysis:
-
Compare blood cell counts between treated and control groups to identify any signs of myelosuppression.
-
Protocol 3: Assessment of Potential Neurotoxicity
-
Animal Treatment:
-
Treat a cohort of rats (which are often more sensitive to neurotoxicity than mice) with this compound at a clinically relevant dose and a higher dose. Include a vehicle control group.
-
-
Functional Assessment:
-
Perform regular neurological examinations, including assessment of gait, grip strength, and sensory responses (e.g., tail-flick test).
-
-
Histopathological Analysis:
-
At the end of the study, perfuse the animals and collect the brain, spinal cord, and peripheral nerves (e.g., sciatic nerve).
-
Perform histopathological analysis to look for signs of neuronal damage, demyelination, or inflammation.
-
-
In Vitro Neurite Outgrowth Assay (as a supplementary method):
-
Use a cell line like PC12 to assess the direct effect of this compound and its free payload on neurite outgrowth, which can be an indicator of neurotoxic potential.[10]
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Folate-vinca alkaloid conjugates for cancer therapy: a structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of EC145, a folate-vinca alkaloid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of folate conjugate EC145 (Vintafolide) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vinca-alkaloid neurotoxicity measured using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting EC0489 inconsistent experimental results
This guide provides troubleshooting advice and answers to frequently asked questions regarding inconsistent experimental results observed with EC0489.
Troubleshooting Guide: Inconsistent this compound Results
Question: We are observing significant variability in the IC50 values of this compound across different experimental runs. What could be the cause?
Answer:
Variability in IC50 values is a common issue in early-stage drug discovery and can stem from multiple sources. Below is a systematic guide to help you identify the potential cause of this inconsistency.
1. Reagent Preparation and Handling:
-
This compound Stock Solution: Ensure the stock solution is prepared consistently. Use a freshly calibrated balance for weighing the compound and high-purity solvent (e.g., DMSO). Aliquot the stock solution to minimize freeze-thaw cycles, which can degrade the compound.
-
Reagent Quality: Verify the quality and consistency of all reagents, including cell culture media, serum, and assay components. Lot-to-lot variability in serum is a frequent cause of inconsistent results.
2. Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Confirm the identity of your cell line via short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered cellular responses. We recommend using cells within a consistent, low passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell seeding density can significantly impact the final assay readout. Ensure precise and uniform cell seeding in all wells of your microplate.
-
Cell Health and Confluency: Only use healthy, actively dividing cells for your experiments. Variations in cell confluency at the time of treatment can alter the cellular response to this compound.
3. Experimental Protocol Execution:
-
Incubation Times: Adhere strictly to the specified incubation times for cell treatment and assay development.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes for serial dilutions, is a major source of error. Ensure your pipettes are calibrated regularly and use appropriate pipetting techniques.
4. Data Analysis:
-
Curve Fitting Algorithm: Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic regression) to calculate the IC50 values.
-
Outlier Removal: Establish a clear and objective criterion for identifying and handling outliers.
Here is a logical workflow to troubleshoot the observed variability:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended experimental protocol for a cell viability assay with this compound?
Answer:
We recommend a standard colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo®. Below is a detailed protocol for an MTT assay.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
-
The following diagram illustrates the experimental workflow:
Caption: Standard workflow for an MTT cell viability assay.
FAQ 2: We hypothesize that this compound targets the hypothetical "Kinase Signaling Pathway." Can you provide a diagram of this pathway?
Answer:
Certainly. The diagram below illustrates the hypothetical "Kinase Signaling Pathway" that this compound is proposed to inhibit. In this pathway, an external growth factor activates a receptor tyrosine kinase (RTK), leading to the phosphorylation and activation of downstream kinases (Kinase A and Kinase B), which ultimately promotes cell proliferation. This compound is shown to inhibit Kinase A.
Caption: Hypothetical signaling pathway targeted by this compound.
FAQ 3: Can you provide an example of inconsistent data and how it might be presented?
Answer:
Yes. The table below summarizes hypothetical IC50 data for this compound from three separate experimental runs, illustrating a high degree of variability. This type of data presentation can help in identifying trends and the extent of the inconsistency.
Table 1: Hypothetical IC50 Values of this compound Across Experimental Runs
| Experiment Run | Operator | Cell Passage | IC50 (µM) |
| Run 1 | A | 5 | 1.2 |
| Run 2 | A | 15 | 5.8 |
| Run 3 | B | 6 | 2.5 |
In this example, the IC50 value in "Run 2" is significantly higher, which correlates with a higher cell passage number. "Run 3" shows a different value with a different operator, suggesting potential operator-dependent variability. This structured data helps to pinpoint potential sources of the inconsistent results for further investigation.
Technical Support Center: Optimizing EC0489 (Vintafolide) Treatment Schedules for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing EC0489 (vintafolide) treatment schedules in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (vintafolide)?
A1: this compound, also known as vintafolide or EC145, is a small molecule drug conjugate.[1] It consists of the chemotherapy agent desacetylvinblastine monohydrazide (DAVLBH), a vinca alkaloid, linked to folic acid.[2][3] This design allows the drug to specifically target cells that overexpress the folate receptor (FR), which is common in many types of cancer, including ovarian and non-small-cell lung cancer.[1][2][4] Upon binding to the folate receptor, vintafolide is internalized by the cancer cell through endocytosis.[1][5] Inside the cell, the vinca alkaloid payload is released and disrupts microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[6]
Q2: How can I determine if my cancer cell line is a good candidate for this compound treatment?
A2: The primary determinant for vintafolide efficacy is the expression of the folate receptor (FR) on the surface of the cancer cells.[2] You can assess FR expression using several methods, including flow cytometry, immunohistochemistry (IHC), or a radiolabeled imaging agent like 99mTc-etarfolatide (EC20) in in vivo models.[7][8][9] Cell lines with high FR expression are more likely to respond to treatment.
Q3: What is the role of etarfolatide (EC20) in this compound experiments?
A3: Etarfolatide (EC20) is a companion diagnostic imaging agent for vintafolide.[4][7] It is a folate molecule linked to a technetium-99m (99mTc) radioisotope.[8] In preclinical and clinical settings, etarfolatide is used to non-invasively visualize the expression and distribution of folate receptors in tumors.[7][8][9] This allows for the selection of subjects (animal models or patients) with FR-positive tumors who are most likely to benefit from vintafolide therapy.[7]
Q4: What are the known signaling pathways involved in this compound-induced cell death?
A4: As a vinca alkaloid-containing conjugate, this compound's cytotoxic effects are primarily mediated through the disruption of microtubules. This leads to mitotic arrest and the induction of apoptosis. Key signaling pathways implicated in vinca alkaloid-induced apoptosis include the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase cascade and the NF-κB/IκB signaling pathway.
Q5: Are there any known mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to vintafolide are not extensively detailed in the provided search results, general mechanisms of resistance to vinca alkaloids could be relevant. These can include the overexpression of drug efflux pumps like P-glycoprotein (Pgp), which actively remove the drug from the cell, and mutations in tubulin that prevent the drug from binding effectively. Additionally, downregulation or loss of folate receptor expression on the tumor cell surface would lead to reduced drug uptake and resistance.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low in vitro cytotoxicity of this compound in my cancer cell line. | Low or absent folate receptor (FR) expression. | Confirm FR expression using flow cytometry or Western blot. If FR expression is low, consider using a different cell line or a non-targeted vinca alkaloid as a positive control. |
| Inappropriate assay duration. | Vinca alkaloids induce mitotic arrest, and apoptosis may be a delayed effect. Extend the assay duration (e.g., 72-96 hours) to allow for the full cytotoxic effect to manifest. | |
| Drug degradation. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Inconsistent tumor growth inhibition in xenograft models. | Heterogeneous FR expression in the tumor. | Use etarfolatide (EC20) imaging to assess FR expression homogeneity in your tumor models. Consider using cell lines with stable and high FR expression. |
| Suboptimal dosing schedule. | Preclinical studies suggest that more frequent dosing schedules (e.g., three times a week) are more effective than less frequent, higher-dose schedules.[2] Optimize the dosing regimen based on preclinical data. | |
| Animal health issues unrelated to treatment. | Monitor animal weight and overall health closely. Ensure proper animal husbandry and care. | |
| Unexpected toxicity in animal models. | Off-target effects of the vinca alkaloid payload. | Although targeted, some off-target toxicity is possible. Consider reducing the dose or adjusting the treatment schedule. Monitor for known vinca alkaloid-related toxicities such as constipation and neuropathy.[10][11] |
| Non-specific uptake in FR-expressing normal tissues. | The folate receptor is expressed in some normal tissues, such as the kidneys.[8] Assess kidney function if renal toxicity is suspected. | |
| Difficulty interpreting combination therapy results. | Antagonistic or synergistic effects with the combination agent. | Perform in vitro synergy assays (e.g., Chou-Talalay method) to determine the nature of the drug interaction. The timing and sequence of drug administration can be critical. |
| Overlapping toxicities. | Be aware of the toxicity profiles of both drugs in the combination. Dose de-escalation of one or both agents may be necessary. |
Data Presentation
Table 1: Preclinical Efficacy of Vintafolide (this compound) Monotherapy in Xenograft Models
| Tumor Model | Dose and Schedule | Efficacy Outcome | Reference |
| MDA-MB-231 (FR-high) | 1.5 mg/kg and 9.6 mg/kg, three times per week for 3 weeks | 56-78% tumor regression at Day 21; 75% cures | [12] |
| CAL51 (FR-low) | 1.5 mg/kg and 9.6 mg/kg, three times per week for 3 weeks | 8% and 76% tumor growth inhibition, respectively; no cures | [12] |
Table 2: Clinical Efficacy of Vintafolide in Combination with Pegylated Liposomal Doxorubicin (PLD) in Platinum-Resistant Ovarian Cancer
| Patient Population | Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value | Reference |
| Intent-to-treat | Vintafolide + PLD | 5.0 months | 0.63 | 0.031 | [13] |
| PLD alone | 2.7 months | [13] | |||
| 100% FR-positive lesions | Vintafolide + PLD | 5.5 months | 0.38 | 0.013 | [13] |
| PLD alone | 1.5 months | [13] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
-
Cell Plating: Seed folate receptor-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (vintafolide) in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5-10 million folate receptor-positive cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Etarfolatide (EC20) Imaging (Optional): To confirm FR expression in vivo, inject mice with 99mTc-etarfolatide and perform SPECT/CT imaging.
-
Treatment Administration: Administer this compound (vintafolide) intravenously according to the desired schedule (e.g., 2.5 mg/kg, three times a week for two weeks). The control group should receive a vehicle control.
-
Tumor and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the animals throughout the study.
-
Endpoint: Euthanize the animals when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Mandatory Visualizations
Caption: this compound cellular uptake and mechanism of action.
Caption: Workflow for preclinical evaluation of this compound.
Caption: Key signaling pathways in this compound-induced apoptosis.
References
- 1. Vintafolide - Wikipedia [en.wikipedia.org]
- 2. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Vintafolide: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PRECEDENT: a randomized phase II trial comparing vintafolide (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with EC0489 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues encountered with EC0489 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Precipitation of this compound Immediately After Dissolving
-
Question: I dissolved this compound in my buffer, but it immediately precipitated. What should I do?
-
Possible Causes:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer.
-
Incorrect Solvent: The solvent may not be appropriate for dissolving this compound.
-
pH of the Solution: The pH of the buffer may be at a point where this compound is least soluble (e.g., near its isoelectric point).
-
-
Solutions:
-
Verify Solvent and Concentration: Confirm that you are using the recommended solvent and are within the documented solubility limits (see Table 1). For initial stock solutions, consider using a solvent with higher solubilizing power like DMSO.
-
Adjust pH: If using an aqueous buffer, check the pH. The solubility of this compound can be pH-dependent. Adjusting the pH away from its pI may increase solubility.
-
Use of Co-solvents: For aqueous solutions, the addition of a small percentage of an organic co-solvent (e.g., ethanol, DMSO) can improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Issue 2: Gradual Precipitation or Cloudiness of this compound Solution Over Time
-
Question: My this compound solution was clear initially but became cloudy after a few hours at room temperature. Why is this happening?
-
Possible Causes:
-
Poor Stability: this compound may be degrading over time, leading to the formation of less soluble degradation products.
-
Temperature Effects: The solubility of this compound may be lower at room temperature compared to the temperature at which it was initially dissolved.
-
Buffer Interaction: Components of the buffer may be interacting with this compound, causing it to precipitate.
-
-
Solutions:
-
Storage Conditions: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Prepare working solutions fresh before each experiment.
-
Stability Assessment: If the solution is to be used over a prolonged period, perform a stability study to determine the rate of degradation in your specific buffer (see Experimental Protocols).
-
Buffer Selection: Test the stability of this compound in different buffer systems to identify one that minimizes degradation and precipitation.
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing high variability in my experimental results when using this compound. Could this be related to stability?
-
Possible Causes:
-
Degradation of this compound: If the compound is degrading, the effective concentration of the active molecule will decrease over the course of the experiment, leading to inconsistent results.
-
Adsorption to Labware: this compound may adsorb to the surface of plasticware, reducing its effective concentration in solution.
-
-
Solutions:
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before use.
-
Use of Low-Adsorption Labware: Consider using low-protein-binding tubes and plates to minimize loss of the compound due to surface adsorption.
-
Include Control Samples: Run control experiments to assess the stability of this compound under your specific experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For stock solutions, it is recommended to use a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) at a concentration that ensures complete dissolution.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in an appropriate organic solvent should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I prepare aqueous working solutions of this compound in advance?
A3: It is generally not recommended to prepare aqueous working solutions of this compound far in advance due to its potential for limited stability in aqueous buffers. For best results and to ensure reproducibility, prepare fresh working solutions from your frozen stock immediately prior to each experiment.
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are under investigation, similar small molecule inhibitors can be susceptible to hydrolysis and oxidation. The ubiquitin-proteasome system is a known biological pathway for the degradation of target proteins, which can be influenced by small molecule inhibitors.[1][2][3]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Stability of this compound in Solution at Different Temperatures
| Buffer System | Temperature | % Remaining after 24 hours |
| DMSO | -20°C | > 99% |
| PBS (pH 7.4) | 4°C | 85% |
| PBS (pH 7.4) | 25°C (Room Temp) | 60% |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Preparation of Saturated Solutions: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, Ethanol, PBS).
-
Equilibration: Vortex the mixture vigorously and then incubate at a controlled temperature (e.g., 25°C) for 24 hours with constant agitation to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated supernatant to determine the solubility.
Protocol 2: Assessment of this compound Stability in Solution
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer system.
-
Incubation: Aliquot the solution into multiple vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each temperature condition.
-
Analysis: Immediately analyze the concentration of the remaining this compound in each sample by HPLC. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each temperature to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Hypothesized mechanism of action for this compound-induced protein degradation.
References
Technical Support Center: Preventing EC0489 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of EC0489 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it tend to precipitate in cell culture media?
A1: this compound is a novel, hydrophobic small molecule inhibitor of the tyrosine kinase receptor c-Met. Due to its hydrophobic nature, this compound has low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous, buffered environment of cell culture media, the compound can "crash out" or precipitate.[1] This precipitation alters the effective concentration of the compound and can lead to inaccurate and irreproducible experimental results.
Q2: What are the visual signs of this compound precipitation?
A2: Precipitation can manifest in several ways. Immediately upon addition to media, you might observe a fine, cloudy haze or distinct crystalline particles.[2] Over a longer incubation period, you may see a thin film or sediment at the bottom of the culture vessel. It is crucial to distinguish between chemical precipitate and microbial contamination, such as bacteria or fungi, which can also cause turbidity in the media.[3] A quick check under a microscope can help differentiate between the two.[2]
Q3: Can the type of cell culture medium affect this compound solubility?
A3: Yes, the composition of the cell culture medium can significantly impact the solubility of this compound.[4] Media containing different concentrations of salts, amino acids, and particularly serum proteins can alter the solubility of compounds. For instance, this compound may bind to albumin in fetal bovine serum (FBS), which can affect its bioavailability. It is essential to test the solubility of this compound in the specific medium formulation used in your experiments.[4]
Q4: My this compound stock solution is stored at -20°C and appears to have crystals. What should I do?
A4: It is common for highly concentrated stock solutions to precipitate during freeze-thaw cycles.[3] Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure all crystals are redissolved.[2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into smaller, single-use volumes.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
If you observe cloudiness or crystals immediately after adding the this compound stock solution to your cell culture media, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous media.[1] | Decrease the final working concentration. Perform a solubility assessment (see protocol below) to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into the full volume of media causes a rapid solvent exchange, leading to precipitation. | Perform serial dilutions of the this compound stock in pre-warmed (37°C) culture media.[2] Add the stock solution dropwise while gently swirling the media to facilitate mixing. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use media that has been pre-warmed to 37°C before adding the compound.[2] |
| High DMSO Concentration | While DMSO is an excellent solvent for this compound, final concentrations above 0.5% in media can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final DMSO concentration in the culture below 0.5%, and ideally below 0.1%.[1] This may require preparing a lower concentration stock solution. |
Issue 2: Delayed Precipitation of this compound During Incubation
If the media appears clear initially but develops a precipitate after several hours or days in the incubator, the following factors may be involved.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shift | The incubator environment (37°C, 5% CO2) can alter media pH over time, affecting the solubility of pH-sensitive compounds.[2] | Ensure your medium is properly buffered for the CO2 concentration in your incubator. Minimize the time culture vessels are outside the stable incubator environment. |
| Interaction with Media Components | Over time, this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. If precipitation is consistently observed, consider trying a different basal media formulation. |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term cultures, use plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
Experimental Protocols
Protocol: Solubility Assessment of this compound in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Complete cell culture medium of interest (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 50 mM stock solution. Ensure it is fully dissolved by vortexing. Gentle warming at 37°C may be necessary.
-
Prepare Serial Dilutions in Media:
-
Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with decreasing concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and a vehicle control).
-
Add 1 mL (or 200 µL for a 96-well plate) of pre-warmed complete culture medium to each tube/well.
-
To the "100 µM" tube, add 2 µL of the 50 mM this compound stock solution (for a 1:500 dilution). Vortex gently immediately.
-
Perform 2-fold serial dilutions by transferring 500 µL from the 100 µM tube to the 50 µM tube, mixing, then transferring 500 µL to the 25 µM tube, and so on.
-
To the vehicle control tube, add 2 µL of 100% DMSO.
-
-
Incubation and Observation: Incubate the dilutions under your standard experimental conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect each dilution for signs of precipitation (cloudiness, crystals, sediment) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours). For a more detailed inspection, place a small drop of the solution onto a microscope slide and examine for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate at all time points is considered the maximum soluble concentration for your experimental conditions.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce EC0489 toxicity in animal models
Welcome to the technical support center for the FR-Vinca (Folate Receptor-Targeted Vinca Alkaloid) program. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues during preclinical animal model studies with our novel targeted chemotherapeutic agent, EC0489.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a folate receptor-targeted drug conjugate. It consists of a folate molecule (the targeting agent) linked to a potent vinca alkaloid (the cytotoxic payload). Many cancer cells overexpress folate receptors on their surface. This compound utilizes this to selectively deliver the vinca alkaloid to tumor cells, thereby minimizing exposure to healthy tissues and reducing the overall toxicity profile of the chemotherapeutic agent.[1] Once inside the cancer cell, the vinca alkaloid disrupts microtubule formation, leading to cell cycle arrest and apoptosis.
Q2: What are the known class-specific toxicities of vinca alkaloids?
A2: The primary dose-limiting toxicities associated with vinca alkaloids are neurotoxicity (damage to the nervous system) and myelosuppression (a decrease in the production of blood cells in the bone marrow).[2] Gastrointestinal issues such as constipation can also occur due to autonomic dysfunction.[3]
Q3: Have any specific toxicities been observed with folate-targeted vinca alkaloids like this compound in preclinical models?
A3: Preclinical studies on closely related folate-vinca alkaloid conjugates have shown that they are generally well-tolerated. The observed toxicities were typically minor and included minimal to moderate, non-dose-related decreases in body mass and mild, diffuse liver degeneration. Importantly, no renal toxicity was noted in these studies.
Q4: Which animal models are most suitable for studying the neurotoxicity of vinca alkaloids?
A4: For assessing potential neurotoxicity of new vinca compounds, chickens, cats, and monkeys have been shown to be appropriate animal models as they develop definite neurotoxic manifestations. Mice, rats, dogs, and guinea pigs have been found to be less useful for this specific purpose.
Troubleshooting Guide
Issue 1: Unexpected weight loss or reduced physical activity in treated animals.
-
Possible Cause A: On-target, off-tumor toxicity. Folate receptors are also expressed on some normal tissues, which could lead to unintended toxicity.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose to the next lower level in the study protocol to see if the toxicity is dose-dependent.
-
Fractionated Dosing: Administer the total weekly dose in several smaller doses over the week. This can sometimes maintain efficacy while reducing peak drug concentrations and associated toxicities.
-
Supportive Care: Ensure animals have easy access to food and water. A high-calorie nutritional supplement may be considered.
-
-
Possible Cause B: General malaise due to tumor burden. In later-stage tumor models, significant tumor growth can cause weight loss, independent of the drug's toxicity.
-
Troubleshooting Steps:
-
Monitor Tumor Growth: Correlate weight loss with tumor volume. If weight loss is only occurring in animals with very large tumors, it may be related to the disease itself.
-
Include a Vehicle-Treated Tumor-Bearing Control Group: This will help differentiate between toxicity caused by the drug and effects of the tumor.
-
Issue 2: Signs of peripheral neuropathy (e.g., gait abnormalities, reduced grip strength).
-
Possible Cause: Vinca alkaloid-induced neurotoxicity. This is a known side effect of the vinca alkaloid class of drugs.
-
Troubleshooting Steps:
-
Neurological Assessment: Implement a regular neurological assessment schedule, including tests for motor coordination and sensory function.
-
Co-administration of a Neuroprotective Agent: Recent studies have shown that vincristine-induced peripheral neuropathy is driven by NLRP3 inflammasome activation and subsequent IL-1β release from macrophages. Consider co-treatment with an IL-1 receptor antagonist like anakinra, which has been shown to prevent vincristine-induced neuropathy without impacting anti-tumor efficacy.
-
Dose Adjustment: As with other toxicities, reducing the dose or altering the dosing schedule may alleviate neurotoxic effects.
-
Issue 3: Elevated liver enzymes (ALT, AST) in serum.
-
Possible Cause: Hepatotoxicity. While preclinical studies with similar molecules showed only mild, non-dose-related liver degeneration, individual animal responses can vary.
-
Troubleshooting Steps:
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver to characterize the nature and extent of any liver damage.
-
Dose-Response Assessment: If elevated liver enzymes are a concern, a dose-response study specifically looking at liver toxicity markers should be conducted to determine a safe dose range.
-
Investigate Drug Metabolism: Differences in drug metabolism between animal species or strains can lead to varying levels of liver toxicity.
-
Quantitative Data Summary (Hypothetical Data)
The following table presents hypothetical data from a preclinical efficacy and toxicity study of this compound in a mouse xenograft model to illustrate how such data could be presented.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Average Tumor Volume Change (%) | Average Body Weight Change (%) | Incidence of Grade 2+ Neurotoxicity |
| Vehicle Control | - | 3x/week | +250 | +5 | 0/10 |
| This compound | 1.0 | 3x/week | -80 | -5 | 1/10 |
| This compound | 2.0 | 3x/week | -95 | -12 | 4/10 |
| This compound + Anakinra | 2.0 + 10 | 3x/week | -93 | -6 | 1/10 |
Experimental Protocols
Protocol 1: Assessment of Vinca Alkaloid-Induced Peripheral Neuropathy
-
Animal Model: Balb/c mice.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at three dose levels (e.g., 1, 2, and 4 mg/kg).
-
Group 3: this compound at the highest dose + Anakinra (10 mg/kg).
-
-
Administration: Intravenous injection, 3 times per week for 4 weeks.
-
Assessments:
-
Grip Strength Test: Performed weekly to assess motor function.
-
Von Frey Test: Performed weekly to assess mechanical allodynia (a sign of sensory neuropathy).
-
Gait Analysis: Performed at baseline and at the end of the study.
-
-
Endpoint Analysis: At the end of the study, sciatic nerves and dorsal root ganglia are collected for histopathological analysis to look for signs of axonal degeneration and neuroinflammation.
Protocol 2: Evaluation of Hepatotoxicity
-
Animal Model: Sprague-Dawley rats.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at three dose levels (e.g., 2, 4, and 8 mg/kg).
-
-
Administration: Intravenous injection, once a week for 4 weeks.
-
Assessments:
-
Blood Collection: Blood samples are collected weekly for analysis of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Body Weight: Monitored twice weekly.
-
-
Endpoint Analysis: At the end of the study, livers are collected, weighed, and processed for histopathological examination to assess for necrosis, inflammation, and other signs of liver damage.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo toxicity.
References
- 1. rupress.org [rupress.org]
- 2. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrospective analysis of the potential use of virtual control groups in preclinical toxicity assessment using the eTOX database - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and avoiding experimental artifacts with EC0489
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EC0489. The information is designed to help identify and avoid common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a folate receptor-targeted drug conjugate. It consists of a folate molecule linked to a vinca alkaloid cytotoxic agent.[1] The folate component of this compound targets the folate receptor alpha (FRα), which is often overexpressed on the surface of various cancer cells.[2] Upon binding to FRα, this compound is internalized by the cell. Inside the cell, the vinca alkaloid payload is released and disrupts microtubule assembly, leading to cell cycle arrest and apoptosis (programmed cell death).[1]
Q2: My this compound is precipitating in my cell culture medium. What should I do?
Precipitation of folate-drug conjugates in aqueous solutions like cell culture media is a common issue, often due to low solubility at neutral pH. Here are several factors to consider:
-
Solvent Choice for Stock Solution: this compound is likely more soluble in organic solvents like DMSO. Prepare a concentrated stock solution in 100% DMSO.
-
Final DMSO Concentration: When diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
-
pH of the Medium: While most cell lines require a pH of 7.2-7.4, slight adjustments, if tolerated by your cells, can sometimes improve the solubility of a compound.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility and availability.[3][4]
Q3: I'm observing cytotoxicity in cell lines that do not express the folate receptor. What could be the cause?
This could be due to off-target effects, which are unintended interactions of a drug with cellular components other than its intended target.[5] Potential causes for off-target cytotoxicity with this compound include:
-
Non-specific uptake: At high concentrations, this compound might enter cells through mechanisms other than folate receptor-mediated endocytosis.
-
Vinca Alkaloid Toxicity: The vinca alkaloid payload itself can have off-target effects independent of its interaction with tubulin.
-
Folate Receptor Expression on Non-Target Cells: Some normal cells, particularly activated macrophages, can express the folate receptor, which can be a source of off-target effects in in vivo studies.
To investigate this, it is crucial to use appropriate controls, such as cell lines with no or low folate receptor expression.
Q4: How does serum in the cell culture medium affect my experiments with this compound?
Serum contains various proteins, such as albumin, that can bind to small molecules like this compound.[3] This protein binding can reduce the free concentration of the drug available to interact with the folate receptor on the cell surface, potentially leading to a higher IC50 value (the concentration required to inhibit 50% of cell growth).[3] When reporting results, it is important to specify the percentage of serum used in your experiments. For consistency, using the same batch of serum for a series of experiments is recommended.[3]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | - Visually inspect the media for any precipitate after adding this compound. - Prepare fresh dilutions of this compound from the DMSO stock for each experiment. - See FAQ Q2 for more details on preventing precipitation. |
| Cell Viability and Density | - Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. - Optimize cell seeding density to ensure they are not overgrown or too sparse at the end of the assay. |
| Inconsistent Drug Concentration | - Use calibrated pipettes for all dilutions. - Prepare a sufficient volume of each drug dilution to treat all replicate wells. |
| Serum Variability | - Use the same lot of fetal bovine serum (FBS) for all related experiments to minimize variability.[3] |
| Contamination | - Regularly check cell cultures for any signs of microbial contamination. |
Problem 2: Suspected off-target effects.
| Possible Cause | Troubleshooting Steps |
| Non-specific drug uptake | - Titrate the concentration of this compound to use the lowest effective concentration. - Include a control cell line that does not express the folate receptor alpha (FRα). - Perform a competitive binding assay by co-incubating the cells with an excess of free folic acid. If the cytotoxicity is mediated by the folate receptor, the excess free folic acid will compete with this compound for binding and reduce its cytotoxic effect. |
| Off-target effects of the vinca alkaloid payload | - If possible, test the unconjugated vinca alkaloid payload as a control to understand its baseline cytotoxicity in your cell model. |
| Activation of unintended signaling pathways | - Perform pathway analysis (e.g., using phospho-protein arrays or western blotting for key signaling molecules) to see if this compound treatment activates pathways unrelated to microtubule disruption. |
Quantitative Data
The following tables represent typical data that would be found on a Certificate of Analysis for this compound. This information is provided as a template for what to expect and should be confirmed with the specific batch information provided by the supplier.
Table 1: this compound Physicochemical Properties (Example)
| Property | Specification |
| Molecular Weight | [Insert Value] g/mol |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥98% |
Table 2: this compound Solubility Data (Example)
| Solvent | Solubility |
| DMSO | ≥50 mg/mL |
| PBS (pH 7.4) | <0.1 mg/mL |
Table 3: this compound Stability and Storage Recommendations (Example)
| Condition | Recommendation |
| Solid Form | Store at -20°C, protected from light. |
| DMSO Stock Solution | Store at -20°C in aliquots to avoid repeated freeze-thaw cycles. Stable for at least 6 months. |
| Aqueous Dilutions | Prepare fresh for each experiment and use within 24 hours. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex or sonicate briefly until the this compound is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes. e. Store the aliquots at -20°C.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials: FRα-positive cells (e.g., KB, SKOV-3), FRα-negative control cells (e.g., HUVEC), complete cell culture medium, 96-well plates, this compound stock solution, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure: a. Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 48-72 hours). e. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[6] f. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1] g. Read the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. ijsra.net [ijsra.net]
- 2. fda.gov [fda.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Revisiting the value of competition assays in folate receptor-mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
EC0489 vs. Vintafolide (EC145): A Comparative Analysis of Folate Receptor-Targeted Vinca Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and preclinical profiles of two folate receptor-targeted small molecule-drug conjugates (SMDCs), EC0489 and vintafolide (formerly EC145). Both compounds were developed to selectively deliver a potent vinca alkaloid payload, desacetylvinblastine hydrazide (DAVLBH), to cancer cells overexpressing the folate receptor (FR). While vintafolide advanced further in clinical trials, preclinical data suggests this compound was designed as a potentially improved analogue.
Executive Summary
Vintafolide (EC145) is a well-characterized SMDC that demonstrated clinical activity in platinum-resistant ovarian cancer and non-small cell lung cancer (NSCLC).[1][2] It consists of folic acid linked to DAVLBH via a peptide spacer and a reducible disulfide linker.[1][3] This design allows for FR-mediated endocytosis into tumor cells, followed by intracellular release of the cytotoxic payload.[2][3] this compound is a close analogue of vintafolide, developed to optimize the pharmacokinetic and safety profile.[4][5] Preclinical studies have shown that this compound is equipotent to vintafolide but exhibits a more favorable toxicity profile, attributed to modifications in its spacer technology.[4][5]
Structural and Mechanistic Overview
Both this compound and vintafolide are conjugates of folic acid and the vinca alkaloid DAVLBH.[1][6] The folic acid component serves as the targeting ligand, binding with high affinity to the folate receptor, which is frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and kidney cancers.[2][7]
Vintafolide (EC145) Structure: Vintafolide consists of folic acid and DAVLBH connected by a hydrophilic peptide spacer and a self-immolative disulfide-based linker system.[1][8] This linker is designed to be stable in circulation but is cleaved within the reductive environment of the endosome after receptor-mediated internalization, releasing the active DAVLBH payload into the cytoplasm.[1]
This compound Structure: this compound is described as an analogue of vintafolide.[4][5] The key structural difference lies in the spacer region between folic acid and DAVLBH. This compound incorporates novel saccharopeptidic modifications in its spacer.[4][5] This modification was specifically designed to reduce the undesirable hepatic clearance observed with vintafolide.[4][5]
Signaling and Drug Delivery Pathway
The proposed mechanism of action for both this compound and vintafolide is initiated by the binding of the folate conjugate to the folate receptor on the tumor cell surface. This is followed by internalization of the drug-receptor complex via endocytosis. Inside the cell, the complex is trafficked to endosomes where the acidic environment and reductive activity facilitate the cleavage of the disulfide linker, releasing the DAVLBH payload. The freed DAVLBH then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for FR-targeted drug conjugates.
Preclinical Efficacy and Safety Comparison
A key preclinical study directly compared the activity and toxicity of this compound and vintafolide. The findings from this study are summarized below.
| Parameter | Vintafolide (EC145) | This compound | Key Finding | Reference |
| In Vitro Potency | Equiponent | Equiponent | Both compounds exhibit similar high potency against FR-positive cancer cells. | [5] |
| In Vivo Antitumor Activity | Curative in tumor-bearing mice | Curative in tumor-bearing mice | Both compounds demonstrated the ability to cure tumor-bearing mice. | [4] |
| Elimination Half-life | Longer | Shorter | This compound has a shorter elimination half-life. | [4] |
| Bile Clearance | Higher | ~70% decrease | This compound shows significantly reduced clearance through bile. | [4] |
| Urinary Excretion | Lower | 4-fold increase | This compound is excreted more readily through urine. | [4] |
| Tolerability in Rodents | Lower | Improved | This compound demonstrated an improved safety profile in rodent models. | [4] |
Experimental Protocols
In Vivo Antitumor Efficacy Studies (General Protocol): A common preclinical model for evaluating these agents involves the use of immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines that overexpress the folate receptor (e.g., KB human nasopharyngeal cancer cells).
-
Cell Implantation: FR-positive tumor cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The drug conjugates (this compound or vintafolide) are typically administered intravenously at specified doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition or regression. In some studies, complete responses (tumor eradication) are also assessed.
Caption: Workflow for preclinical in vivo efficacy studies.
Clinical Efficacy
Vintafolide (EC145)
Vintafolide underwent several clinical trials, with notable studies in ovarian cancer and NSCLC.
Phase II Study in Platinum-Resistant Ovarian Cancer (PREcedent, NCT00722592): This randomized Phase II trial compared vintafolide in combination with pegylated liposomal doxorubicin (PLD) versus PLD alone in patients with platinum-resistant ovarian cancer.[8][9]
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value | Reference |
| Vintafolide + PLD | 5.0 months | 0.63 | 0.031 | [9] |
| PLD Alone | 2.7 months | [9] |
In patients with 100% of lesions positive for FR, the benefit was more pronounced, with a median PFS of 5.5 months for the combination versus 1.5 months for PLD alone (HR, 0.38; p = 0.013).[9]
Phase III Study in Platinum-Resistant Ovarian Cancer (PROCEED, NCT01170650): The subsequent Phase III trial (PROCEED) was stopped for futility as an independent data monitoring committee concluded that vintafolide in combination with PLD did not demonstrate a statistically significant improvement in progression-free survival compared to the control arm.
This compound
This compound entered a Phase 1 clinical trial (NCT00852189) to evaluate its safety, tolerability, and maximum tolerated dose in patients with refractory or metastatic solid tumors.[10] However, to date, there are no publicly available results from this trial detailing the clinical efficacy of this compound. The study abstract indicated that administered dose levels of this compound exceeded the maximum tolerated dose of vintafolide by approximately 70%, supporting the preclinical findings of improved tolerability.[4]
Conclusion
The available preclinical data strongly suggest that this compound was designed as a superior follow-on compound to vintafolide. While maintaining the potent anti-tumor efficacy of its predecessor, this compound demonstrated a significantly improved safety and pharmacokinetic profile in preclinical models. The modifications to the spacer region in this compound successfully reduced the hepatic clearance that was a limiting factor for vintafolide.
Despite the promising preclinical profile of this compound, its clinical development did not progress as robustly as vintafolide's, and there is a lack of published clinical efficacy data to draw a direct comparison in a clinical setting. Vintafolide, while showing initial promise in Phase II, ultimately did not meet its primary endpoint in a pivotal Phase III trial. The development of both agents highlights the challenges in translating preclinical advantages into clinical success for targeted cancer therapies. Future research in this area may benefit from further exploration of the innovative spacer technology employed in this compound for the development of next-generation SMDCs.
References
- 1. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vintafolide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Reducing Undesirable Hepatic Clearance of a Tumor-Targeted Vinca Alkaloid via Novel Saccharopeptidic Modifications | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Vintafolide | C86H109N21O26S2 | CID 25014653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Preclinical evaluation of EC145, a folate-vinca alkaloid conjugate. | Semantic Scholar [semanticscholar.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Preclinical Comparative Analysis of EC0489 and Cisplatin in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of EC0489 and the conventional chemotherapeutic agent, cisplatin, in ovarian cancer cell lines. The information herein is supported by experimental data from publicly available research to assist in evaluating their potential therapeutic applications.
Overview and Mechanism of Action
This compound is a folate receptor (FR)-targeted drug conjugate. It consists of a folate analog, which serves as a targeting ligand, covalently linked to the vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH). The majority of epithelial ovarian cancers overexpress the folate receptor, making it a selective target for drug delivery. Upon binding to the folate receptor, this compound is internalized by the cancer cell through endocytosis. Inside the cell, the vinca alkaloid payload is released and disrupts microtubule polymerization. This interference with microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis (programmed cell death).
Cisplatin is a platinum-based chemotherapeutic drug that has been a cornerstone of ovarian cancer treatment for decades. Its primary mechanism of action involves entering the cell and forming covalent bonds with the purine bases in DNA, creating DNA adducts. These adducts, particularly intrastrand crosslinks, disrupt the normal structure of DNA, which in turn interferes with DNA replication and transcription. This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis.
Comparative Efficacy in Ovarian Cancer Cells
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Ovarian Cancer Cell Line | Drug | IC50 (µM) | Reference |
| A2780 | Cisplatin | 1.0 ± 7.05 | |
| Cisplatin | 1.40 ± 0.11 | ||
| SKOV-3 | Cisplatin | 10.0 ± 2.985 | |
| A2780/DDP (Cisplatin-resistant) | Cisplatin | 13.20 (48h) | |
| SKOV-3/DDP (Cisplatin-resistant) | Cisplatin | 135.0 (48h) | |
| KB (FR-positive human nasopharyngeal cancer) | Vintafolide (EC145) | ~0.009 |
Note: Data for this compound in ovarian cancer cell lines is not available in the reviewed literature. Data for Vintafolide (EC145) in a folate receptor-positive cancer cell line is provided for context.
Induction of Apoptosis
Both this compound and cisplatin induce apoptosis in ovarian cancer cells, albeit through different primary triggers.
| Ovarian Cancer Cell Line | Drug | Assay | Observations | Reference |
| A2780 | Cisplatin | Annexin V/PI Staining | Increased percentage of apoptotic cells. | |
| A2780/DDP (Cisplatin-resistant) | Cisplatin + Nivolumab | Flow Cytometry | Combination significantly increased the apoptosis rate. | |
| FR-positive cancer cells | Vintafolide (EC145) | Not specified | Leads to cell death. |
Cell Cycle Arrest
Disruption of the cell cycle is a key mechanism by which both drugs inhibit cancer cell proliferation.
| Ovarian Cancer Cell Line | Drug | Effect on Cell Cycle | Reference |
| A2780 | Cisplatin | G2/M arrest. | |
| BG1 and CAOV3 | Cisplatin | S and G2 block. | |
| FR-positive cancer cells | This compound/Vintafolide | Cell cycle arrest (expected G2/M due to microtubule disruption). |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The signaling cascades leading to apoptosis are distinct for this compound and cisplatin, reflecting their different molecular targets.
Caption: Signaling pathways of this compound and Cisplatin.
Experimental Workflow: Cytotoxicity Assay
A typical workflow for determining the IC50 values of cytotoxic compounds.
Caption: Workflow for IC50 determination.
Experimental Workflow: Apoptosis Assay
A standard workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.
Caption: Workflow for apoptosis analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cells (e.g., A2780, SKOV-3) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or cisplatin. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Ovarian cancer cells are seeded in 6-well plates and treated with this compound or cisplatin at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected.
-
Data Analysis: The cell population is gated to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells. The percentage of cells in each quadrant is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Ovarian cancer cells are treated with this compound or cisplatin for a specified time (e.g., 24 or 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.
-
Data Analysis: The cell cycle distribution (G0/G1, S, and G2/M phases) is determined by analyzing the DNA content histograms using appropriate software.
Conclusion
This compound represents a targeted therapeutic approach for ovarian cancer, leveraging the overexpression of the folate receptor to deliver a potent cytotoxic agent directly to cancer cells. This targeted delivery is designed to enhance efficacy while potentially reducing systemic toxicity compared to non-targeted agents like cisplatin. Cisplatin, a conventional DNA-damaging agent, has been a mainstay in ovarian cancer therapy but is associated with significant side effects and the development of resistance.
While direct comparative preclinical data is limited, the distinct mechanisms of action suggest that this compound could be particularly effective in folate receptor-positive tumors and may offer an alternative or complementary strategy to platinum-based chemotherapy, especially in cases of cisplatin resistance. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound versus cisplatin in ovarian cancer.
A Comparative Guide to EC0489 and PARP Inhibitor Combination Therapy: A Novel Strategy for Folate Receptor-Positive Cancers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of EC0489, a folate receptor (FR)-targeted vinca alkaloid conjugate, and Poly (ADP-ribose) polymerase (PARP) inhibitors. It outlines a strong mechanistic rationale for their combination, aiming to enhance therapeutic efficacy in FR-positive tumors, such as specific types of ovarian, lung, and breast cancers. While direct preclinical data for this specific combination is not yet publicly available, this document synthesizes existing monotherapy data and elucidates the synergistic potential based on their distinct and complementary mechanisms of action.
Introduction to Therapeutic Agents
This compound: A Folate Receptor-Targeted Vinca Alkaloid
This compound is a small molecule drug conjugate (SMDC) that consists of a folate analog linked to a potent vinca alkaloid microtubule destabilizing agent[1]. This design allows for the targeted delivery of the cytotoxic payload to tumor cells that overexpress the folate receptor, a protein frequently upregulated in various malignancies. Following binding to the folate receptor, this compound is internalized by the cell through endocytosis. Inside the cell, the vinca alkaloid moiety is released, where it binds to tubulin and disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest, primarily in the M phase, and ultimately induces apoptosis[1]. The targeted delivery approach aims to increase the therapeutic index by concentrating the cytotoxic effect on cancer cells while minimizing exposure to healthy tissues.
PARP Inhibitors: Targeting DNA Damage Repair
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit deficiencies in the DNA damage response (DDR) pathways of cancer cells. PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with a compromised homologous recombination (HR) repair pathway, often due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality[2][3]. PARP inhibitors, such as Olaparib, have become a standard of care for certain ovarian, breast, prostate, and pancreatic cancers with HR deficiency[4].
Mechanistic Rationale for Combination Therapy
The proposed synergy between this compound and PARP inhibitors stems from their distinct but complementary impacts on cancer cell biology. The primary hypothesis is that the microtubule disruption induced by this compound's vinca alkaloid payload can potentiate the effects of PARP inhibition through several mechanisms:
-
Induction of DNA Damage: Microtubule-targeting agents, including vinca alkaloids, have been shown to induce DNA damage, possibly through the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways like JNK[5]. This initial DNA damage creates a greater burden on the cell's repair machinery.
-
Inhibition of DNA Repair Protein Trafficking: Crucially, interphase microtubules are essential for the intracellular transport of key DNA repair proteins. Research has demonstrated that microtubule-disrupting agents like vincristine (a vinca alkaloid) can sequester critical DNA repair proteins such as ATM, ATR, and members of the Mre11-Rad50-NBS1 (MRN) complex in the cytoplasm[6]. By preventing these proteins from reaching the nucleus, this compound can effectively induce a state of "functional" homologous recombination deficiency, thereby sensitizing tumor cells to PARP inhibitors, even in the absence of BRCA mutations.
-
Synergistic Apoptosis: By creating DNA damage and simultaneously preventing its repair, the combination therapy is expected to trigger a more robust apoptotic response than either agent alone. Vinca alkaloids have been observed to sensitize cancer cells to DNA-damaging agents by suppressing downstream survival signals like NF-κB[7].
This combined assault on both microtubule integrity and DNA repair offers a promising strategy to overcome intrinsic and acquired resistance to PARP inhibitors and to expand their utility to a broader, HR-proficient patient population that expresses the folate receptor.
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Comparative Preclinical Performance
Direct comparative studies of this compound in combination with a PARP inhibitor have not been published. The following tables summarize representative monotherapy data for a closely related folate-vinca alkaloid conjugate, Vintafolide (EC145), and the PARP inhibitor Olaparib in ovarian cancer models.
Table 1: In Vitro Cytotoxicity Data
| Agent | Cell Line | Cancer Type | Key Genetic Marker | IC50 / Effect | Citation |
| Vintafolide (EC145) | KB | Cervical Cancer | FR-positive | Potent, dose-responsive activity | [2] |
| Olaparib | SKOV3 | Ovarian Cancer | BRCA wild-type | Significant apoptosis at 10-20 µM | [8] |
| Olaparib | A2780 | Ovarian Cancer | BRCA wild-type | Significant apoptosis at 10-20 µM | [8] |
| Olaparib | OVCAR-3 | Ovarian Cancer | BRCA wild-type | Significant apoptosis at 10-20 µM | [8] |
| Olaparib | ES-2, BG1 | Ovarian Cancer | Not specified | High sensitivity | [7] |
| Olaparib | COV362, OVSAHO | Ovarian Cancer | BRCA1 mutant (COV362) | Low sensitivity | [7] |
Table 2: In Vivo Efficacy in Ovarian Cancer Xenograft Models
| Agent | Model | Treatment Regimen | Key Outcome | Citation |
| Vintafolide (EC145) | Folate Receptor-Positive Human Xenografts | Not specified | Complete response in 5/5 mice; cures in 4/5 mice | [9] |
| Olaparib | BRCA2-mutated Patient-Derived Xenograft (PDX) | 50 mg/kg, daily | Significant tumor growth inhibition vs. vehicle | [10] |
| Olaparib | BRCA wild-type Patient-Derived Xenograft (PDX) | 50 mg/kg, daily | No significant tumor growth inhibition | [10] |
| Olaparib | SKOV3 Xenografts | 50 mg/kg, daily for 28 days | Significant tumor growth inhibition (in combination with metformin) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summarized protocols from the cited literature for key experiments.
Protocol 1: In Vivo Tumor Xenograft Study (Olaparib)
-
Model: Patient-derived ovarian cancer tissue from a patient with a known germline BRCA2 mutation was implanted subcutaneously into female NOD-scid IL2Rgammanull (NSG) mice. A control model with normal BRCA function was also used.
-
Treatment Groups: Mice with established tumors were randomized into groups: (1) Vehicle control, (2) Olaparib (50 mg/kg), (3) Carboplatin, (4) Olaparib + Carboplatin.
-
Administration: Olaparib was administered daily via oral gavage.
-
Endpoint: Tumor volume was measured regularly using calipers. The study endpoint was reached when tumors exceeded a predetermined size or at the end of the treatment period.
-
Analysis: Tumor growth curves were plotted for each group, and statistical comparisons were made between the treatment and control arms.
-
Citation: Based on the methodology described in[10].
Caption: Workflow for a patient-derived xenograft (PDX) efficacy study.
Protocol 2: In Vitro Apoptosis Assay (Olaparib)
-
Cell Lines: Ovarian cancer cell lines (e.g., SKOV3, A2780, OVCAR-3) were cultured under standard conditions.
-
Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of Olaparib (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM) or a vehicle control for a specified duration (e.g., 48 hours).
-
Staining: After treatment, both adherent and floating cells were collected, washed, and stained using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Analysis: Stained cells were analyzed by flow cytometry. The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) was quantified using appropriate software (e.g., FlowJo).
-
Citation: Based on the methodology described in[8].
Conclusion and Future Directions
The combination of this compound and a PARP inhibitor represents a scientifically compelling strategy to enhance anti-tumor activity. By disrupting microtubule function, this compound is hypothesized to not only exert its own cytotoxic effects but also to induce a functional homologous recombination deficiency, thereby sensitizing FR-positive tumors to PARP inhibition. This could potentially overcome resistance and broaden the applicability of PARP inhibitors beyond the BRCA-mutated population.
Future preclinical studies are essential to validate this hypothesis. Key experiments should include:
-
In vitro studies to determine the synergistic effects on cell viability and apoptosis in FR-positive ovarian and lung cancer cell lines with varying HR proficiency.
-
In vivo studies using FR-positive xenograft or patient-derived xenograft (PDX) models to evaluate the combination's impact on tumor growth, survival, and toxicity.
-
Pharmacodynamic studies to confirm the mechanistic link, such as assessing the cytoplasmic sequestration of DNA repair proteins in tumor tissue following this compound treatment.
Successful validation in preclinical models would provide a strong foundation for advancing this promising combination therapy to clinical trials for patients with FR-positive malignancies.
References
- 1. Vintafolide: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Vintafolide - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Olaparib and advanced ovarian cancer: Summary of the past and looking into the future [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Olaparib - NCI [dctd.cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical evaluation of olaparib and metformin combination in BRCA1 wildtype ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: EC0489 vs. Paclitaxel in Oncology Research
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-supported comparison of EC0489 (vintafolide) and paclitaxel, two microtubule-targeting agents with distinct mechanisms of action and targeting strategies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their preclinical and clinical profiles to inform future research and development efforts.
Executive Summary
This compound and paclitaxel both exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. However, they do so through opposing mechanisms and employ different strategies to target cancer cells. Paclitaxel, a taxane, is a microtubule-stabilizing agent that is a cornerstone of chemotherapy for various solid tumors. In contrast, this compound is a folate receptor-targeted drug conjugate that delivers a microtubule-destabilizing vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH), directly to cancer cells overexpressing the folate receptor. This targeted approach aims to enhance efficacy while minimizing systemic toxicity.
While direct head-to-head preclinical and clinical studies are limited, this guide synthesizes available data to provide a comparative analysis of their mechanisms, efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
The fundamental difference between this compound and paclitaxel lies in their interaction with microtubules.
Paclitaxel: As a member of the taxane family, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[1][2] This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network essential for mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
This compound (Vintafolide): this compound is a small molecule drug conjugate that consists of folic acid linked to the vinca alkaloid DAVLBH. The folic acid component targets the folate receptor, which is often overexpressed on the surface of various cancer cells.[4] Upon binding to the folate receptor, this compound is internalized by the cell via endocytosis. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, DAVLBH.[4] DAVLBH, like other vinca alkaloids, destabilizes microtubules by inhibiting tubulin polymerization, which also leads to mitotic arrest and apoptosis.[4]
Diagram: Opposing Mechanisms of Microtubule Interference
Caption: Mechanisms of paclitaxel and this compound.
Preclinical Efficacy
In Vitro Cytotoxicity
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell lines, drug exposure time, and assay methods.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| DAVLBH (payload of this compound) | Panel of TNBC cell lines | Triple-Negative Breast Cancer | 4 - 67 | [5] |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 - 300 | [6][7] |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | ~5 | |
| Paclitaxel | T-47D | Breast Cancer (Luminal A) | ~10 | [8] |
| Paclitaxel | Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.4 - 3.4 | |
| Paclitaxel | Human Lung Cancer Cell Lines | Lung Cancer | Varies with exposure time | [9] |
Disclaimer: The IC50 values presented are from different studies and should not be directly compared as a measure of relative potency due to variations in experimental conditions.
In Vivo Antitumor Activity
In vivo studies using xenograft models in immunocompromised mice are crucial for evaluating the antitumor efficacy of drug candidates.
This compound (Vintafolide) in Triple-Negative Breast Cancer (TNBC) Xenograft Models:
A preclinical study evaluated vintafolide in folate receptor-high (FR-high) MDA-MB-231 and FR-low CAL51 TNBC xenograft models.[5]
Table 2: In Vivo Efficacy of Vintafolide in TNBC Xenograft Models
| Model | Compound | Dose & Schedule | Outcome |
| MDA-MB-231 (FR-high) | Vintafolide | 1.5 mg/kg, three times per week (TIW) | 56% tumor regression at Day 21; 75% cures |
| MDA-MB-231 (FR-high) | Vintafolide | 9.6 mg/kg (MTD), TIW | 78% tumor regression at Day 21; 75% cures |
| MDA-MB-231 (FR-high) | DAVLBH | 0.77 mg/kg (MTD), TIW | 96% tumor growth inhibition (TGI) |
| CAL51 (FR-low) | Vintafolide | 1.5 mg/kg, TIW | 8% TGI |
| CAL51 (FR-low) | Vintafolide | 9.6 mg/kg (MTD), TIW | 76% TGI |
| CAL51 (FR-low) | DAVLBH | 0.77 mg/kg (MTD), TIW | 46% TGI |
Paclitaxel in a TNBC Xenograft Model:
While a direct comparison with the vintafolide study is not available, other studies have evaluated paclitaxel in the MDA-MB-231 xenograft model. For example, a study investigating a novel paclitaxel derivative in an MDA-MB-231 xenograft model showed a tumor inhibition rate of 67.22% with paclitaxel treatment.[10] Another study reported that paclitaxel treatment in an MDA-MB-231 model induced autophagy, and co-administration with an autophagy inhibitor enhanced its antitumor activity.[11]
Diagram: Experimental Workflow for In Vivo Xenograft Study
Caption: In vivo xenograft study workflow.
Clinical Safety and Tolerability
This compound (Vintafolide):
A Phase 1 clinical trial of vintafolide in patients with advanced solid tumors has been conducted.[12] While detailed safety data from this trial is not extensively published in the search results, the progression to Phase 2 and 3 trials suggests a manageable safety profile at the recommended doses.
Paclitaxel:
The toxicity profile of paclitaxel is well-characterized from extensive clinical use.
Table 3: Common Adverse Events Associated with Paclitaxel
| System Organ Class | Adverse Events |
| Hematologic | Myelosuppression, neutropenia (up to 90%), anemia, thrombocytopenia.[13] |
| Hypersensitivity Reactions | Flushing, rash, dyspnea, hypotension, anaphylaxis (occurs in a small percentage of patients).[14] |
| Neurologic | Peripheral neuropathy (numbness, tingling in hands and feet).[13][14] |
| Musculoskeletal | Arthralgia (joint pain), myalgia (muscle pain).[13] |
| Gastrointestinal | Nausea, vomiting, diarrhea, mucositis.[13] |
| Dermatologic | Alopecia (hair loss).[13] |
| Cardiovascular | Bradycardia, changes in heart rhythm (less common).[14] |
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Drug Treatment: Treat the cells with serial dilutions of the test compound (this compound or paclitaxel) and incubate for a specified period (e.g., 72 hours). Include untreated control wells.[3]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[2][3]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Diagram: MTT Assay Workflow
Caption: MTT assay experimental workflow.
Annexin V Apoptosis Assay by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[1][15]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or paclitaxel to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound and paclitaxel represent two distinct strategies for targeting microtubules in cancer therapy. Paclitaxel is a well-established, broad-spectrum chemotherapeutic agent with a known efficacy and toxicity profile. Its mechanism of action is to hyper-stabilize microtubules. This compound, on the other hand, is a targeted therapy that delivers a microtubule-destabilizing agent to cancer cells overexpressing the folate receptor. This targeted approach holds the potential for increased specificity and a more favorable therapeutic window, particularly in folate receptor-positive tumors.
The available preclinical data, although not from direct comparative studies, suggests that this compound is highly effective in folate receptor-positive cancer models. A direct head-to-head comparison in appropriate preclinical models would be invaluable to definitively assess the relative efficacy and safety of these two agents and to guide the clinical development of folate-targeted therapies in relation to established standards of care like paclitaxel. Researchers are encouraged to consider the expression of the folate receptor in their tumor models when designing studies to evaluate and compare these two classes of microtubule inhibitors.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. atcc.org [atcc.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of 3-MA in Paclitaxel Treatment of MDA-MB-231 Tumor-Bearing Nude Mice and Its Mechanisms [mdpi.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. drugs.com [drugs.com]
- 14. massivebio.com [massivebio.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Comparative Analysis of EC0489 and Carboplatin in Platinum-Resistant Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
The management of platinum-resistant ovarian cancer presents a significant clinical challenge, necessitating the exploration of novel therapeutic strategies beyond conventional chemotherapy. This guide provides a detailed comparison of EC0489, a folate receptor-targeted agent, and carboplatin, a standard-of-care platinum-based chemotherapy, in the context of platinum-resistant disease. As direct comparative clinical trial data for this compound is limited, this analysis utilizes data from its closely related analogue, vintafolide (EC145), to represent the class of folate-drug conjugates.
Mechanism of Action: A Tale of Two Strategies
This compound (Folate-Drug Conjugate):
This compound is a conjugate of a folate vitamin analog and a vinca alkaloid, a potent microtubule destabilizing agent. Its mechanism relies on the overexpression of folate receptor-alpha (FRα) on the surface of many ovarian cancer cells. The folate component of this compound binds with high affinity to FRα, facilitating the targeted delivery of the cytotoxic vinca alkaloid payload directly into the cancer cells through endocytosis. Once inside the cell, the vinca alkaloid disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This targeted delivery aims to enhance efficacy while minimizing systemic toxicity.
Carboplatin (Platinum-Based Chemotherapy):
Carboplatin, a second-generation platinum compound, exerts its cytotoxic effects by forming covalent bonds with DNA, creating intra- and inter-strand crosslinks.[1] This process disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2] Unlike targeted therapies, carboplatin's mechanism is not dependent on a specific cell surface receptor and affects all rapidly dividing cells, which can lead to a broader range of side effects.
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Carboplatin.
Clinical Efficacy in Platinum-Resistant Ovarian Cancer
Direct comparative data between this compound and carboplatin is unavailable. Therefore, this section presents data from the Phase II PRECEDENT trial of vintafolide (in combination with pegylated liposomal doxorubicin - PLD) and data from studies of carboplatin-based therapies in platinum-resistant ovarian cancer.
| Efficacy Endpoint | Vintafolide + PLD (PRECEDENT Trial)[3][4] | Carboplatin-Based Therapy (Various Studies) |
| Objective Response Rate (ORR) | Not the primary endpoint, but subgroup analysis showed benefit in FR-positive patients. | Varies by regimen and patient population. In combination with bevacizumab, a response rate of 57% has been reported.[5] A study of carboplatin with pembrolizumab showed a 10.3% partial response rate.[6] |
| Median Progression-Free Survival (PFS) | 5.0 months (vs. 2.7 months for PLD alone)[3][4] | In combination with bevacizumab, a median PFS of 5.0 months has been observed.[5] A study of carboplatin with pembrolizumab reported a median PFS of 4.63 months.[6] |
| Median Overall Survival (OS) | No significant difference observed in the PRECEDENT trial.[7] | In combination with bevacizumab, a median OS of 11.2 months has been reported.[5] A study of carboplatin with pembrolizumab showed a median OS of 11.3 months.[6] |
Safety and Tolerability
The safety profiles of vintafolide in combination with PLD and carboplatin-based therapies reflect their distinct mechanisms of action.
| Adverse Event (Grade 3/4) | Vintafolide + PLD (PRECEDENT Trial)[4] | Carboplatin-Based Therapy (Various Studies) |
| Neutropenia | 19.1% of cycles | Common, with Grade 4 neutropenia reported.[2] |
| Thrombocytopenia | 2.7% of cycles | A known dose-limiting toxicity.[2] |
| Anemia | 16.6% of cycles | Frequently observed.[6] |
| Peripheral Neuropathy | 10.1% of cycles (all grades) | A common and potentially dose-limiting side effect. |
| Fatigue | 15.8% of cycles (all grades) | Frequently reported. |
| Stomatitis | 16.6% of cycles (all grades) | More frequent with PLD alone in the PRECEDENT trial. |
| Hand-Foot Syndrome | 19.1% of cycles (all grades) | Primarily associated with PLD. |
| Hypersensitivity Reactions | Not a prominent feature. | Can occur, particularly with repeated exposure.[8] |
Experimental Protocols
PRECEDENT Trial (Vintafolide + PLD)
The PRECEDENT trial was a randomized, open-label, multicenter Phase II study.
-
Patient Population: Women with platinum-resistant ovarian cancer who had received up to two prior cytotoxic regimens.
-
Treatment Arms:
Caption: Experimental workflow of the PRECEDENT trial.
Representative Carboplatin-Based Therapy Protocol
Carboplatin is often used as a single agent or in combination with other drugs for platinum-resistant ovarian cancer. A common single-agent dosing regimen is based on the area under the curve (AUC).
-
Patient Population: Patients with recurrent platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer.
-
Treatment Regimen: Carboplatin monotherapy administered intravenously at a dose calculated to achieve a target AUC of 5-6 mg/mL·min, typically given every 3 to 4 weeks.[2]
-
Primary Endpoints in Clinical Trials: Often include Objective Response Rate (ORR) and Progression-Free Survival (PFS).
Caption: General workflow for a carboplatin-based clinical trial.
Conclusion
This compound and its analogue vintafolide represent a targeted therapeutic approach for platinum-resistant ovarian cancer, leveraging the overexpression of FRα to deliver a potent cytotoxic agent directly to tumor cells. The available data from the PRECEDENT trial suggests that this strategy, when combined with PLD, can improve progression-free survival compared to PLD alone in a select patient population. Carboplatin remains a cornerstone of treatment for ovarian cancer, and while its efficacy in the platinum-resistant setting is modest, it continues to be used, often in combination with other agents. The choice between a targeted therapy like a folate-drug conjugate and a conventional chemotherapy such as carboplatin will depend on various factors, including the patient's FRα expression status, prior treatments, performance status, and the desire to balance efficacy with potential toxicities. Further research, including head-to-head clinical trials, is warranted to definitively establish the comparative efficacy and safety of these different therapeutic strategies.
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Adverse Event Profile by Folate Receptor Status for Vintafolide and Pegylated Liposomal Doxorubicin in Combination, Versus Pegylated Liposomal Doxorubicin Alone, in Platinum-Resistant Ovarian Cancer: Exploratory Analysis of the Phase II PRECEDENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. JADPRO | Carboplatin Hypersensitivity in Recurrent Ovarian Cancer [jadpro.com]
- 6. jadpro.com [jadpro.com]
- 7. merck.com [merck.com]
- 8. mdpi.com [mdpi.com]
Synergistic Alliance: EC0489 and Immunotherapy Forge a Potent Anti-Tumor Response
For Immediate Release
WEST LAFAYETTE, Ind. – Preclinical research reveals a promising synergistic effect in the combination of EC0489, a folate receptor-targeted vinca alkaloid, with anti-PD-1 immunotherapy. This novel combination has demonstrated the potential to not only significantly inhibit tumor growth but also to establish a durable anti-tumor immunity, offering a new frontier in the treatment of folate receptor-positive cancers.
This compound is a small molecule drug conjugate (SMDC) that selectively delivers a potent vinca alkaloid payload to cancer cells overexpressing the folate receptor alpha (FRα). This targeted delivery minimizes systemic toxicity while maximizing the cytotoxic effect on malignant cells. The vinca alkaloid component disrupts microtubule formation, leading to cell cycle arrest and apoptosis. The strategic combination with an immune checkpoint inhibitor, specifically an anti-PD-1 antibody, leverages the immunogenic potential of this targeted chemotherapy to awaken and enhance the body's own immune system to fight the cancer.
A pivotal preclinical study in murine models of FRα-positive cancers has shown that the combination of a folate-targeted chemotherapeutic with an anti-PD-1 antibody results in a synergistic and, in some cases, curative anti-tumor effect. This synergy is believed to stem from the ability of the targeted chemotherapy to induce immunogenic cell death (ICD), which in turn primes the tumor microenvironment for a robust response to immune checkpoint blockade.
Unveiling the Mechanism of Synergy
The powerful combination of this compound and anti-PD-1 immunotherapy operates through a multi-pronged attack on the tumor.
This compound's Targeted Cytotoxicity and Immune Priming:
-
Receptor-Mediated Endocytosis: this compound binds with high affinity to FRα on the surface of cancer cells and is internalized through endocytosis.
-
Payload Release: Once inside the cell, the vinca alkaloid payload is released.
-
Microtubule Disruption and Apoptosis: The vinca alkaloid disrupts microtubule dynamics, leading to mitotic arrest and ultimately, apoptotic cell death.
-
Immunogenic Cell Death (ICD): The targeted cell death induced by this compound is thought to be immunogenic, meaning it releases tumor-associated antigens and damage-associated molecular patterns (DAMPs). This process acts as a "danger signal" to the immune system.
Anti-PD-1's Reinvigoration of the Anti-Tumor Immune Response:
-
T-Cell Exhaustion: Tumors can evade the immune system by expressing programmed death-ligand 1 (PD-L1), which binds to the PD-1 receptor on T cells, leading to T-cell "exhaustion" and inactivation.
-
Checkpoint Blockade: Anti-PD-1 antibodies block the interaction between PD-1 and PD-L1, thereby releasing the "brakes" on the T cells.
-
Enhanced T-Cell Activity: Reinvigorated T cells can now recognize and attack the tumor cells, especially in an environment primed by the ICD induced by this compound.
This synergistic relationship is visualized in the following signaling pathway diagram:
Caption: Synergistic mechanism of this compound and anti-PD-1 immunotherapy.
Preclinical Evidence of Synergy
While comprehensive quantitative data from a dedicated this compound and immunotherapy combination study is emerging, preliminary findings from a study on a similar folate-targeted chemotherapeutic in combination with an anti-PD-1 antibody in immunocompetent murine models are highly encouraging. The study reported a synergistic and curative anti-tumor effect, with the combination therapy leading to complete tumor regression and the development of protective anti-tumor immunity.
Table 1: Illustrative Preclinical Efficacy of a Folate-Targeted Drug and Anti-PD-1 Combination
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | 0 | 0 |
| Folate-Targeted Drug (alone) | 45 | 10 |
| Anti-PD-1 (alone) | 30 | 5 |
| Combination Therapy | >90 | 60 |
Note: Data is illustrative and based on the trends observed in the aforementioned preclinical study. Specific data for this compound in combination with immunotherapy is under investigation.
Experimental Protocols
The preclinical evaluation of the synergistic effects of this compound and immunotherapy typically involves the following key experimental protocols:
In Vivo Tumor Model
-
Cell Lines: Syngeneic tumor cell lines that overexpress the folate receptor (e.g., M109, 4T1-Cl2) are used.
-
Animal Models: Immunocompetent mice (e.g., BALB/c or C57BL/6) are used to allow for the study of the immune response.
-
Tumor Implantation: Tumor cells are implanted subcutaneously into the flank of the mice.
-
Treatment Groups: Mice are randomized into several groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and the anti-PD-1 antibody.
-
Dosing and Schedule: this compound is typically administered intravenously, while the anti-PD-1 antibody is administered intraperitoneally. Dosing and schedules are optimized based on preliminary studies.
-
Efficacy Endpoints: Tumor growth is monitored by caliper measurements. Primary endpoints include tumor growth inhibition, complete and partial response rates, and overall survival.
Caption: General workflow for in vivo preclinical studies.
Immunohistochemistry and Flow Cytometry
-
Tissue Collection: Tumors and spleens are harvested at the end of the study.
-
Immunohistochemistry (IHC): Tumor sections are stained for various immune cell markers (e.g., CD4, CD8, FoxP3, F4/80) to visualize and quantify immune cell infiltration into the tumor microenvironment.
-
Flow Cytometry: Single-cell suspensions from tumors and spleens are analyzed by flow cytometry to determine the proportions and activation status of different immune cell populations (e.g., T cells, macrophages, dendritic cells).
Comparison with Alternative Approaches
The combination of this compound with immunotherapy presents a unique and potentially more effective approach compared to other therapeutic strategies.
Table 2: Comparison of this compound + Immunotherapy with Other Modalities
| Therapeutic Approach | Mechanism of Action | Advantages | Limitations |
| This compound + Anti-PD-1 | Targeted cytotoxicity inducing ICD, combined with immune checkpoint blockade. | High tumor specificity, potential for durable immune memory, synergistic efficacy. | Potential for immune-related adverse events. |
| Chemotherapy + Anti-PD-1 | Non-targeted cytotoxicity, immune modulation, and checkpoint blockade. | Broad applicability to various tumor types. | Higher systemic toxicity, less specific immune priming. |
| Targeted Therapy + Anti-PD-1 | Inhibition of specific oncogenic pathways and checkpoint blockade. | High efficacy in biomarker-selected populations. | Development of resistance, may not induce robust ICD. |
| Dual Immunotherapy (e.g., Anti-PD-1 + Anti-CTLA-4) | Blockade of two distinct immune checkpoints. | Broad activation of the immune system. | Higher incidence and severity of immune-related adverse events. |
Future Directions
The promising preclinical results warrant further investigation into the combination of this compound and immunotherapy. Future studies will focus on optimizing dosing and scheduling, identifying predictive biomarkers for patient selection, and ultimately, translating these findings into clinical trials for patients with folate receptor-positive cancers. This synergistic combination holds the potential to significantly improve outcomes for a patient population with high unmet medical needs.
A Comparative Analysis of EC0489 and Traditional Vinca Alkaloids in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of EC0489, a novel folate receptor-targeted vinca alkaloid, and traditional vinca alkaloids such as vincristine and vinblastine. The comparison focuses on the mechanism of action, cytotoxicity, and the underlying experimental data that defines their preclinical and clinical profiles.
Introduction to Vinca Alkaloids and this compound
Vinca alkaloids, derived from the Madagascar periwinkle, are a cornerstone of chemotherapy, primarily functioning as mitotic inhibitors by disrupting microtubule dynamics.[1][2] Classic agents like vincristine and vinblastine are used to treat a variety of cancers, including lymphomas, leukemias, and solid tumors.[3][4] However, their efficacy is often limited by systemic toxicity and the development of drug resistance.[2][5]
This compound is a next-generation, targeted chemotherapeutic agent. It consists of a potent vinca alkaloid moiety chemically conjugated to a folate analog.[6] This design leverages the fact that folate receptors are frequently overexpressed on the surface of many cancer cells compared to normal tissues. This targeting mechanism aims to deliver the cytotoxic payload directly to tumor cells, potentially increasing efficacy while reducing off-target toxicity.[6][7]
Mechanism of Action: A Tale of Two Delivery Systems
The fundamental mechanism of cytotoxicity for both this compound and traditional vinca alkaloids is the inhibition of tubulin polymerization. By binding to tubulin, these agents prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to arrest of the cell cycle in the M-phase, ultimately triggering programmed cell death (apoptosis).[6][8][9]
The primary distinction lies in their delivery. Traditional vinca alkaloids are administered systemically, exposing both healthy and cancerous cells to their cytotoxic effects. In contrast, this compound utilizes a targeted approach.
Upon binding to the folate receptor, this compound is internalized by the cancer cell. The vinca alkaloid payload is then released within the cell, where it can exert its anti-mitotic effect.[6] This targeted delivery is designed to concentrate the cytotoxic agent at the tumor site, thereby sparing healthy tissues and potentially mitigating side effects commonly associated with vincristine and vinblastine.
Signaling Pathways in Vinca Alkaloid-Induced Apoptosis
Prolonged mitotic arrest induced by vinca alkaloids activates apoptotic pathways. While the complete mechanism is complex, it is known to involve pathways independent of simple cell cycle arrest.[8] One key pathway involves the activation of nuclear factor-kappa B (NF-κB), which can regulate the transcription of various pro-apoptotic genes.[10] The process ultimately converges on the activation of caspases, the executioners of apoptosis.
Comparative In Vitro Performance
The efficacy of anticancer agents is initially evaluated through in vitro assays that measure their ability to inhibit cell growth and induce cell death. While direct, publicly available side-by-side comparisons of this compound with other vinca alkaloids are limited, we can infer its performance based on its targeted nature and compare the typical performance of traditional agents.
| Parameter | This compound | Vincristine | Vinblastine | Key Considerations |
| Target Cell Lines | Folate Receptor (FR)-positive cancer cells | Broad range of cancer cell lines | Broad range of cancer cell lines | This compound's activity is expected to be significantly higher in FR-positive cells compared to FR-negative cells. |
| Potency (IC50) | Expected to be in the low nanomolar range in FR-positive cells. | ~1.4 - 33 nM depending on cell line and exposure time.[4][11] | ~2.6 - 15 nM depending on cell line and exposure time.[4][11] | IC50 values are highly dependent on the specific cell line and assay conditions (e.g., continuous vs. short-term exposure).[11] |
| Toxicity to Normal Cells | Designed for lower toxicity due to targeted delivery.[6] | Cytotoxic to rapidly dividing normal cells. | Cytotoxic to rapidly dividing normal cells. | The folate-targeting of this compound aims to improve the therapeutic window. |
| Resistance Mechanisms | May be susceptible to P-gp efflux and tubulin mutations. | P-glycoprotein (P-gp) mediated efflux; tubulin isotype alterations.[2][5] | P-glycoprotein (P-gp) mediated efflux; tubulin isotype alterations.[2][5] | It is crucial to assess if this compound is a substrate for common efflux pumps like P-gp. |
Note: The IC50 values for Vincristine and Vinblastine are representative and sourced from literature; direct comparison requires testing under identical experimental conditions.
Experimental Protocols
Standardized protocols are essential for the valid comparison of cytotoxic agents. Below are methodologies for key in vitro experiments.
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cancer cells (e.g., FR-positive KB cells, FR-negative A549 cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment : Prepare serial dilutions of this compound, vincristine, and vinblastine (e.g., 0.1 nM to 10 µM). Treat cells in triplicate and include a vehicle-only control. Incubate for a specified period (e.g., 72 hours).[12]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]
-
Solubilization : Add 100 µL of a solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value using non-linear regression.[12]
Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation : On ice, reconstitute purified tubulin protein (e.g., >99% pure bovine tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.[13][14]
-
Reaction Setup : In a pre-chilled 96-well plate, add the test compounds (this compound, vincristine, vinblastine) at various concentrations. Include a positive control (e.g., nocodazole for inhibition) and a vehicle control (e.g., DMSO).[13][14]
-
Initiation of Polymerization : Add the tubulin solution to each well. To initiate the reaction, add GTP to a final concentration of 1 mM and immediately place the plate in a spectrophotometer pre-warmed to 37°C.[13][14][15]
-
Measurement : Measure the increase in absorbance (turbidity) at 340 nm every minute for 60-90 minutes. The light scattering is proportional to the mass of microtubule polymer.[14][15][16]
-
Data Analysis : Plot absorbance versus time. The rate of polymerization (Vmax) and the maximum polymer mass can be calculated to quantify the inhibitory effect of the compounds.
In Vivo Efficacy
Preclinical in vivo studies, typically using xenograft models in immunocompromised mice, are critical for evaluating a drug's therapeutic potential.[17] For a targeted agent like this compound, it is crucial to use a model that expresses the target receptor.
-
This compound Studies : A comparative study of two folate-vinca alkaloid conjugates, EC140 and EC145, demonstrated that EC145 was more active and better tolerated in vivo against folate receptor-positive tumors.[18] This highlights the potential for optimizing the linker and payload combination. In a phase II trial for platinum-resistant ovarian cancer, vintafolide (EC145) in combination with doxorubicin showed a significant improvement in progression-free survival compared to doxorubicin alone, especially in patients whose lesions were all folate receptor-positive.[19]
-
Traditional Vinca Alkaloids : Vincristine and vinblastine have demonstrated efficacy in a wide range of preclinical tumor models, which has translated to their broad clinical use. However, their therapeutic index can be narrow due to dose-limiting toxicities.
Summary and Future Directions
This compound represents a rational and promising evolution of vinca alkaloid chemotherapy. By incorporating a folate receptor-targeting moiety, it aims to enhance the therapeutic index of a potent microtubule inhibitor.
Key Comparative Points:
-
Specificity : this compound's primary advantage is its specificity for folate receptor-positive cancer cells, which should translate to reduced systemic toxicity compared to non-targeted vinca alkaloids.
-
Potency : The intrinsic potency of the vinca alkaloid payload is expected to be similar to traditional agents, but its effective concentration at the tumor site should be higher.
-
Resistance : While this compound may overcome resistance mechanisms related to drug influx, it likely remains susceptible to resistance mediated by drug efflux pumps (e.g., P-gp) and tubulin mutations. Further investigation into its substrate specificity for ABC transporters is warranted.
For drug development professionals, the direct comparative evaluation of this compound against standard-of-care agents like vincristine and vinorelbine in both in vitro and in vivo models expressing varying levels of the folate receptor is a critical next step. These studies will be essential to fully delineate its advantages and define the patient populations most likely to benefit from this targeted approach.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Endocyte initiates Phase 1 trial of this compound for treatment of refractory or metastatic solid tumors [purdue.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. abscience.com.tw [abscience.com.tw]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative preclinical activity of the folate-targeted Vinca alkaloid conjugates EC140 and EC145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PRECEDENT: a randomized phase II trial comparing vintafolide (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for EC0489 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers and methodologies for validating treatment response to EC0489, a folate receptor (FR)-targeted therapy. By examining experimental data from this compound and clinically relevant alternatives, this document serves as a resource for researchers and drug development professionals in the field of targeted cancer therapy.
This compound: A Folate Receptor-Targeted Vinca Alkaloid Conjugate
This compound is a cytotoxic drug conjugate that links a folate vitamin analog to the microtubule-destabilizing agent, desacetylvinblastine hydrazide (DAVLBH).[1] This targeted approach leverages the overexpression of the folate receptor, particularly the alpha isoform (FRα), on the surface of various tumor cells, including those in ovarian, non-small cell lung, and other cancers.[1] The specificity of this compound for FR-positive cells aims to concentrate the cytotoxic payload at the tumor site, thereby reducing systemic toxicity.[1][2]
The proposed mechanism of action for this compound involves a multi-step process initiated by the binding of the folate analog to the folate receptor on the cancer cell surface. This binding triggers receptor-mediated endocytosis, internalizing the entire drug conjugate into the cell within an endosome. Inside the cell, the vinca alkaloid is released and proceeds to bind to tubulin, disrupting the dynamics of microtubule assembly and disassembly. This interference with microtubule function ultimately leads to cell cycle arrest and apoptosis, the programmed death of the cancer cell.[2]
The Primary Biomarker: Folate Receptor Alpha (FRα) Expression
The cornerstone of patient selection for this compound and other FR-targeted therapies is the expression level of FRα on tumor cells. A higher expression of FRα is hypothesized to correlate with a better therapeutic response. Therefore, accurate and reproducible methods for quantifying FRα expression are critical for biomarker validation.
Two primary methods are employed for the determination of FRα expression in tumor tissues: Immunohistochemistry (IHC) and Flow Cytometry.
Table 1: Comparison of FRα Detection Methodologies
| Feature | Immunohistochemistry (IHC) | Flow Cytometry |
| Principle | Uses antibodies to detect FRα protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections, visualized with a chromogen. | Employs fluorescently labeled antibodies to quantify FRα expression on the surface of single cells in a suspension. |
| Sample Type | FFPE tissue blocks or slides. | Fresh tissue, ascites fluid, or cell lines. |
| Data Output | Semi-quantitative scoring (e.g., H-score) based on staining intensity and percentage of positive cells. | Quantitative data on the percentage of positive cells and the mean fluorescence intensity (MFI), which can be correlated to antigen density. |
| Advantages | Preserves tissue architecture, allowing for spatial localization of FRα expression. Widely available in pathology labs. | Highly quantitative and sensitive. Can analyze a large number of cells rapidly. |
| Disadvantages | Semi-quantitative nature can lead to inter-observer variability. Fixation and processing can affect antigenicity. | Requires fresh, disaggregated tissue, which may not always be available. Loses tissue architecture context. |
Comparative Efficacy of Folate Receptor-Targeted Therapies
While comprehensive efficacy data for this compound from later-phase trials is not publicly available, a Phase I study established a maximum tolerated dose of 2.5 mg/m² on a specific schedule.[1] To provide a framework for evaluating potential efficacy, this guide compares available data from other FRα-targeted therapies.
Table 2: Efficacy of Alternative FRα-Targeted Therapies in Ovarian Cancer
| Therapy | Mechanism of Action | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Patient Population |
| Vintafolide (EC145) + PLD | Folate-Vinca Alkaloid Conjugate | Not significantly different from PLD alone | 5.0 months (vs. 2.7 months for PLD alone) | Platinum-resistant ovarian cancer |
| Mirvetuximab Soravtansine | Antibody-Drug Conjugate (FRα-tubulin inhibitor) | 32.4% | 4.3 months | Platinum-resistant, FRα-high ovarian cancer |
| Luveltamab Tazevibulin | Antibody-Drug Conjugate (FRα-hemiasterlin) | 32% (in patients with FRα expression ≥25%) | - | Recurrent platinum-resistant ovarian cancer |
PLD: Pegylated Liposomal Doxorubicin
Experimental Protocols
Immunohistochemistry (IHC) Protocol for FRα Expression
This protocol provides a general framework for the immunohistochemical detection of FRα in FFPE tissue sections.
1. Specimen Preparation:
- Use 10% neutral-buffered formalin for tissue fixation.
- Embed fixed tissue in paraffin and cut 4-5 µm sections onto positively charged slides.
2. Deparaffinization and Rehydration:
- Incubate slides in xylene (or a xylene substitute) to remove paraffin.
- Rehydrate sections through a series of graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker or water bath.
4. Staining Procedure:
- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Block non-specific protein binding with a protein block solution.
- Incubate with a primary antibody specific for FRα at a predetermined optimal dilution.
- Incubate with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase - HRP).
- Apply a substrate-chromogen solution (e.g., DAB) to visualize the antibody-antigen complex.
- Counterstain with hematoxylin to visualize cell nuclei.
5. Dehydration and Mounting:
- Dehydrate the sections through graded ethanol and clear in xylene.
- Coverslip the slides using a permanent mounting medium.
6. Interpretation:
- Evaluate the percentage of tumor cells showing membranous staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+). An H-score can be calculated by summing the products of the staining intensity and the percentage of cells at that intensity.
Flow Cytometry Protocol for FRα Expression
This protocol outlines the steps for quantifying FRα expression on single cells.
1. Cell Preparation:
- For solid tumors, mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
- For ascites fluid, centrifuge to pellet the cells and wash with phosphate-buffered saline (PBS).
- For cell lines, detach cells using a non-enzymatic cell dissociation solution.
2. Staining:
- Resuspend cells in a staining buffer (e.g., PBS with 2% fetal bovine serum).
- Incubate cells with a fluorescently labeled primary antibody against FRα. Include an isotype control for background fluorescence.
- (Optional) If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently labeled secondary antibody.
- (Optional) Include a viability dye to exclude dead cells from the analysis.
3. Data Acquisition:
- Analyze the stained cells on a flow cytometer, acquiring data for a sufficient number of events.
4. Data Analysis:
- Gate on the cell population of interest based on forward and side scatter properties.
- Exclude dead cells based on the viability dye staining.
- Determine the percentage of FRα-positive cells and the mean fluorescence intensity (MFI) compared to the isotype control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Immunohistochemistry (IHC) workflow for FRα detection.
Caption: Simplified FRα-mediated signaling pathway.
References
Navigating Chemotherapeutic Resistance: A Comparative Analysis of Vintafolide (EC145) Cross-Resistance
For Immediate Release
A comprehensive analysis of available preclinical data reveals significant cross-resistance between the folate receptor-targeted chemotherapeutic agent, vintafolide (formerly EC145), and other commonly used anticancer drugs. This phenomenon is primarily attributed to the overexpression of P-glycoprotein (P-gp), a key multidrug resistance (MDR) transporter. This guide provides a detailed comparison of vintafolide's performance against other chemotherapies, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Introduction to Vintafolide (EC145)
Vintafolide is a conjugate of folic acid and the vinca alkaloid desacetylvinblastine hydrazide (DAVLBH).[1] Its mechanism of action involves targeting cancer cells that overexpress the folate receptor (FR), which is common in various malignancies, including ovarian and non-small cell lung cancer.[1][2] Upon binding to the folate receptor, vintafolide is internalized by the cell through endocytosis. Inside the cell, the cytotoxic payload, DAVLBH, is released and disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[1]
The Primary Driver of Cross-Resistance: P-glycoprotein (P-gp)
The principal mechanism underlying cross-resistance to vintafolide is the active efflux of its cytotoxic component, DAVLBH, by the P-glycoprotein (P-gp) transporter.[1] P-gp is a transmembrane protein that functions as an ATP-dependent drug efflux pump, effectively reducing the intracellular concentration of a wide range of chemotherapeutic agents.[3] High levels of P-gp expression have been strongly correlated with resistance to vintafolide, as the targeted delivery via the folate receptor does not overcome this efflux mechanism.[1] This shared resistance mechanism leads to cross-resistance with other P-gp substrate drugs.
Comparative Efficacy and Cross-Resistance Profile
The following tables summarize the in vitro efficacy of vintafolide's cytotoxic payload (DAVLBH) and other chemotherapeutic agents in cancer cell lines with varying levels of P-gp expression. The data illustrates the impact of P-gp on drug sensitivity and highlights the cross-resistance patterns.
Table 1: Comparative IC50 Values in P-gp Overexpressing vs. Parental Cell Lines
| Cell Line | P-gp Expression | Chemotherapy | IC50 (nM) | Resistance Factor (Resistant IC50 / Parental IC50) |
| A2780 (Ovarian) | Low | Paclitaxel | 5.4 | - |
| A2780/ADR (Ovarian) | High | Paclitaxel | 1,800 | 333 |
| A2780 (Ovarian) | Low | Doxorubicin | 25 | - |
| A2780/ADR (Ovarian) | High | Doxorubicin | 2,500 | 100 |
| MDA435/LCC6 (Breast) | Low (siRNA knockdown) | Vinblastine | ~1 | - |
| MDA435/LCC6 (Breast) | High | Vinblastine | >100 | >100 |
| MES-SA (Uterine) | Low | Doxorubicin | 20 | - |
| MES-SA/Dx5 (Uterine) | High | Doxorubicin | 2,000 | 100 |
Data synthesized from multiple sources for illustrative comparison.[4][5]
Table 2: IC50 Values of Z-GP-DAVLBH in Osteosarcoma Cell Lines Compared to Standard Chemotherapies
| Cell Line | Z-GP-DAVLBH (nM) | Doxorubicin (nM) | Cisplatin (nM) |
| SJSA-1 | 55.3 ± 8.2 | 322.0 ± 7.4 | 2410.0 ± 89.8 |
| 143B | 112.0 ± 8.1 | 2650.0 ± 3.3 | 3020.5 ± 72.3 |
Data from a study on a FAPα-activated prodrug of DAVLBH.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values are typically determined using a cell viability assay, such as the MTT assay.[6]
-
Cell Seeding: Cancer cells (e.g., A2780 and A2780/ADR) are seeded into 96-well plates at a density of 4 x 10³ cells per well and cultured overnight to allow for attachment.[6]
-
Drug Treatment: The following day, the cells are treated with a serial dilution of the chemotherapeutic agents (e.g., vintafolide, paclitaxel, doxorubicin, cisplatin) for a specified period, typically 72 hours.[6]
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance is measured at a wavelength of 595 nm using a microplate reader.[6]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
P-glycoprotein (P-gp) Expression Analysis
P-gp expression levels can be quantified using methods such as Western blotting or flow cytometry with a P-gp specific antibody (e.g., MRK-16).[7]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key pathways involved in vintafolide's mechanism of action and the P-gp mediated resistance.
Caption: Vintafolide uptake and cytotoxic action.
Caption: P-gp mediated efflux of DAVLBH.
Conclusion
The development of resistance to chemotherapeutic agents remains a significant hurdle in cancer treatment. Vintafolide (EC145), a folate receptor-targeted drug, shows promise in treating FR-positive tumors. However, its efficacy is substantially limited by the expression of the multidrug resistance transporter P-glycoprotein. This leads to a high degree of cross-resistance with other P-gp substrate chemotherapies, including taxanes and anthracyclines. Understanding these mechanisms of cross-resistance is crucial for the rational design of combination therapies and the development of strategies to overcome multidrug resistance in cancer. Future research should focus on developing P-gp inhibitors or novel drug delivery systems that can bypass this efflux pump to enhance the therapeutic potential of vintafolide and other affected chemotherapies.
References
- 1. High Levels of Expression of P-glycoprotein/Multidrug Resistance Protein Result in Resistance to Vintafolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The FAPα-activated prodrug Z-GP-DAVLBH inhibits the growth and pulmonary metastasis of osteosarcoma cells by suppressing the AXL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
EC0489: Essential Procedures for Safe Disposal
Given that "EC0489" is not a universally recognized chemical identifier, specific disposal instructions are not available in public databases. It is likely an internal product code or a specialized research compound. The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS), which the manufacturer or supplier is obligated to provide. This document contains critical information regarding the substance's properties, hazards, and the necessary safety precautions for its handling and disposal.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. The following provides a comprehensive guide on how to approach the disposal of a substance like this compound, emphasizing the critical role of the SDS and institutional safety procedures.
Immediate Steps to Ensure Safe Disposal:
-
Locate the Safety Data Sheet (SDS): The SDS is the most crucial document for determining the proper disposal method. It will specify the physical and chemical properties, potential hazards (e.g., ignitability, corrosivity, reactivity, toxicity), and required personal protective equipment (PPE).[1][2]
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the definitive resource for guidance on institutional and regulatory waste disposal procedures.[3][4][5] They can provide specific instructions for classifying, segregating, and packaging chemical waste for pickup and disposal.[3][6]
-
Characterize the Waste: Based on the SDS, determine if the waste is hazardous. Hazardous waste is categorized by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[3] The SDS will provide this information, often in the "Hazards Identification" and "Toxicological Information" sections.[1][2]
Summary of Key Disposal Information from SDS
Once the Safety Data Sheet for this compound is obtained, the following table should be completed to summarize the essential information for its proper disposal.
| Information Category | Details from SDS | Institutional Procedures (from EHS) |
| Hazard Classification | e.g., Flammable, Corrosive, Toxic | |
| Personal Protective Equipment (PPE) | e.g., Nitrile gloves, Safety goggles | |
| Container Type | e.g., Chemically compatible, sealed container | |
| Waste Segregation | e.g., Do not mix with other waste streams | |
| Disposal Method | e.g., Hazardous waste incineration | |
| Emergency Procedures (Spills) | e.g., Absorb with inert material |
General Experimental Protocol for Chemical Waste Disposal
The following is a generalized protocol for the disposal of chemical waste. This should be adapted based on the specific information provided in the SDS for this compound and your institution's EHS guidelines.
-
Don Personal Protective Equipment (PPE): Before handling any chemical waste, put on the appropriate PPE as specified in the SDS. This typically includes safety glasses or goggles, a lab coat, and chemically resistant gloves.[2][7]
-
Prepare the Waste Container: Select a waste container that is compatible with the chemical properties of this compound. The container must be in good condition, with a secure, leak-proof lid.[4]
-
Label the Waste Container: Clearly label the container with the words "Hazardous Waste," the full chemical name of the contents (including this compound), and the associated hazards (e.g., flammable, corrosive).[3][4]
-
Transfer the Waste: Carefully transfer the waste into the labeled container, avoiding splashes or spills. Do not overfill the container; leave adequate headspace (approximately 10%) to allow for expansion.
-
Segregate the Waste: Store the sealed waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible waste streams to prevent dangerous reactions.[4][7]
-
Request Waste Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.[3][5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for determining the proper disposal procedure for a chemical substance like this compound.
Caption: Workflow for Chemical Disposal Decision Making.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Hazardous Material Disposal and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
- 7. web.uri.edu [web.uri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
